1-(4-nitro-1H-pyrazol-1-yl)propan-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-nitropyrazol-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-5(10)3-8-4-6(2-7-8)9(11)12/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQRYSOYVRXKOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350577 | |
| Record name | 1-(4-Nitro-1H-pyrazol-1-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32407-65-1 | |
| Record name | 1-(4-Nitro-1H-pyrazol-1-yl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32407-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Nitro-1H-pyrazol-1-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32407-65-1 | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one. This molecule is of interest as a potential building block in medicinal chemistry and materials science, incorporating the synthetically versatile pyrazole core and a reactive ketone functionality. This document outlines a plausible synthetic route, detailed experimental protocols, predicted characterization data, and essential safety information.
Overview
This compound is a derivative of 4-nitropyrazole, a compound recognized for its applications as an intermediate in the synthesis of pharmaceuticals and energetic materials.[1][2] The addition of an acetonyl group to the pyrazole ring introduces a ketone functionality that can be readily modified, opening avenues for the creation of more complex molecular architectures. The synthesis of this target molecule can be efficiently achieved through a two-step process: the nitration of pyrazole to form the 4-nitropyrazole intermediate, followed by its N-alkylation with a suitable haloacetone.
Synthesis Workflow
The overall synthetic strategy is a two-step process. The first step involves the electrophilic nitration of the pyrazole ring to yield 4-nitropyrazole. The subsequent step is a nucleophilic substitution reaction where the deprotonated 4-nitropyrazole acts as a nucleophile, attacking an electrophilic haloacetone to form the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of 4-Nitropyrazole (Intermediate)
A variety of methods exist for the synthesis of 4-nitropyrazole.[2] A common and effective method involves the direct nitration of pyrazole using a mixture of nitric and sulfuric acids.[1]
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Toluene
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add pyrazole to pre-cooled concentrated sulfuric acid.
-
To this mixture, add cold concentrated nitric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture under reflux for 3 hours.
-
Cool the mixture to room temperature and add an additional portion of the nitrating mixture (concentrated sulfuric and nitric acids).
-
Heat the mixture under reflux for another 3 hours.
-
After cooling, pour the reaction mixture slowly onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid sequentially with cold water and cold ethanol.
-
Purify the crude product by recrystallization from toluene to yield 4-nitropyrazole as a white solid.[1]
Synthesis of this compound
The N-alkylation of 4-nitropyrazole can be achieved using a haloacetone, such as chloroacetone or bromoacetone, in the presence of a base. The following protocol is adapted from a similar N-acetonylation of nitropyrazoles.[3]
Materials:
-
4-Nitropyrazole
-
Chloroacetone (or Bromoacetone)
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine
Procedure:
-
To a solution of 4-nitropyrazole in anhydrous acetone, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add chloroacetone (or bromoacetone) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.
Characterization Data (Predicted)
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₆H₇N₃O₃ |
| Molecular Weight | 169.14 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 160-164 °C (for 4-nitropyrazole) |
Spectroscopic Data
1H NMR (400 MHz, CDCl₃):
-
δ ~ 8.2 ppm (s, 1H, pyrazole H5)
-
δ ~ 7.8 ppm (s, 1H, pyrazole H3)
-
δ ~ 5.0 ppm (s, 2H, CH₂ adjacent to pyrazole)
-
δ ~ 2.3 ppm (s, 3H, CH₃ of acetyl group)
13C NMR (100 MHz, CDCl₃):
-
δ ~ 200 ppm (C=O)
-
δ ~ 140 ppm (C4-NO₂)
-
δ ~ 135 ppm (C5)
-
δ ~ 125 ppm (C3)
-
δ ~ 55 ppm (CH₂)
-
δ ~ 26 ppm (CH₃)
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3100-3150 (C-H stretch, aromatic)
-
~2900-3000 (C-H stretch, aliphatic)
-
~1720 (C=O stretch, ketone)
-
~1550 and ~1350 (N-O stretch, nitro group)
-
~1500-1600 (C=C and C=N stretch, pyrazole ring)
Mass Spectrometry (EI):
-
M⁺ at m/z = 169
-
Major fragments corresponding to the loss of the acetyl group, the nitro group, and fragmentation of the pyrazole ring.
Safety and Handling
4-Nitropyrazole:
-
Harmful if swallowed.[4]
-
Causes serious eye damage.[4]
-
May cause skin and respiratory irritation.[5]
-
Personal Protective Equipment (PPE) such as safety goggles, gloves, and a lab coat should be worn. Handle in a well-ventilated area or a fume hood.
Chloroacetone:
-
Toxic by inhalation, ingestion, and dermal contact.[6]
-
Flammable liquid and vapor.[7]
-
Causes severe skin and eye irritation/burns.[8]
-
Lachrymator.[6]
-
Work should be conducted in a fume hood with appropriate PPE, including chemical resistant gloves and splash goggles.[8]
All experimental procedures should be carried out by trained personnel in a well-equipped laboratory. A thorough risk assessment should be conducted before commencing any work.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined two-step synthesis is based on established and reliable chemical transformations. While the characterization data is predicted, it provides a solid baseline for researchers to confirm the identity and purity of the synthesized compound. The versatile functionalities present in the target molecule make it a promising candidate for further chemical exploration in the development of novel pharmaceuticals and advanced materials.
References
- 1. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. <i>N</i>-ALKYLATION AND <i>N</i>-AMINATION OF ISOMERIC NITRO DERIVATIVES OF 3-METHYL-4-(1<i>H</i>-PYRAZOL-3(5)-YL)FURAZAN | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. CHLOROACETONE - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ICSC 0760 - CHLOROACETONE [chemicalsafety.ilo.org]
- 8. nj.gov [nj.gov]
An In-depth Technical Guide on the Physicochemical Properties of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-nitro-1H-pyrazol-1-yl)propan-2-one, with CAS number 32407-65-1, is a nitro-substituted heterocyclic compound. This technical guide aims to provide a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and an exploration of its potential biological significance. Due to the limited availability of public research on this specific molecule, this guide also draws upon data from structurally related pyrazole derivatives to infer potential characteristics and applications. The synthesis of pyrazole derivatives is a well-established area of organic chemistry, often involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a similar precursor. For this compound, a plausible synthetic route would involve the reaction of 4-nitropyrazole with a suitable three-carbon synthon containing a ketone functionality.
Chemical Identity and Physical Properties
A summary of the known identifiers and basic properties for this compound is provided below. It is important to note that detailed experimental data for this specific compound is not widely available in published literature.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 32407-65-1 | - |
| Molecular Formula | C₆H₇N₃O₃ | Chemical Supplier |
| Molecular Weight | 169.14 g/mol | Chemical Supplier |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
Spectroscopic and Analytical Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methylene protons adjacent to the pyrazole ring, and the methyl protons of the acetone moiety. The chemical shifts would be influenced by the electron-withdrawing nitro group and the carbonyl group.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the pyrazole ring, the methylene carbon, the carbonyl carbon, and the methyl carbon. The positions of these signals would provide valuable information about the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would likely exhibit characteristic absorption bands corresponding to:
-
The C=O stretching of the ketone group (typically around 1715 cm⁻¹).
-
The N-O stretching of the nitro group (strong bands around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹).
-
C-H stretching and bending vibrations for the aromatic pyrazole ring and the aliphatic chain.
-
C=N stretching of the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometric analysis would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (169.14 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group, the acetyl group, and cleavage of the pyrazole ring, providing further structural confirmation.
Experimental Protocols (General Methodologies)
Detailed experimental protocols for the synthesis and characterization of this compound are not available in the public domain. However, general methodologies for the synthesis and analysis of similar pyrazole derivatives can be described.
General Synthesis of N-Substituted Pyrazoles
A common method for the synthesis of N-substituted pyrazoles involves the alkylation of a pyrazole ring.
Workflow for a potential synthesis:
Caption: A potential synthetic workflow for this compound.
Protocol:
-
To a solution of 4-nitropyrazole in a suitable aprotic solvent (e.g., DMF or acetonitrile), a base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the pyrazole nitrogen.
-
The reaction mixture is stirred at room temperature for a specified period to ensure complete deprotonation.
-
A solution of chloroacetone or bromoacetone in the same solvent is then added dropwise to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Characterization Techniques
The synthesized compound would be characterized using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
IR Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule.
Potential Biological Signaling Pathways and Applications
While no specific biological activity has been reported for this compound, the pyrazole and nitro functionalities are present in many biologically active molecules. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The nitro group can also be a key pharmacophore in various drugs.
Hypothesized logical relationship for drug discovery:
Caption: Logical workflow from a novel compound to a potential drug candidate.
Given the structural motifs, this compound could be a candidate for screening in various biological assays, particularly those related to cancer and inflammatory diseases. The nitro group might also make it a candidate for studies on bioreductive activation, a mechanism relevant to some anticancer and antimicrobial agents.
Conclusion
This compound is a chemical entity for which detailed physicochemical and biological data are not extensively documented in publicly accessible scientific literature. This guide has provided a summary of its known identifiers and has outlined the probable methodologies for its synthesis and characterization based on established organic chemistry principles. The presence of the 4-nitropyrazole moiety suggests that this compound could be of interest for further investigation in medicinal chemistry and drug discovery programs. Further experimental work is required to fully elucidate its properties and potential applications.
Spectroscopic and Synthetic Profile of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one: A Technical Overview
Abstract
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the heterocyclic compound 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive summary of its spectroscopic characteristics based on analogous structures. It also outlines a generalized experimental protocol for its synthesis and subsequent characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who may be interested in the synthesis and characterization of novel pyrazole derivatives.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and agrochemicals. The introduction of a nitro group onto the pyrazole ring can significantly modulate the electronic properties and biological activity of the molecule. The title compound, this compound, incorporates both the 4-nitropyrazole moiety and a propan-2-one substituent, suggesting potential applications as a versatile building block in organic synthesis or as a candidate for biological screening. This guide aims to provide a comprehensive, albeit predictive, spectroscopic profile and a general synthetic strategy for this compound.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts are summarized in Tables 1 and 2, respectively. These predictions are based on the known effects of the substituents on the pyrazole ring and the propan-2-one side chain.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Singlet | 1H | H-5 (pyrazole) |
| ~8.2 | Singlet | 1H | H-3 (pyrazole) |
| ~5.2 | Singlet | 2H | -CH₂- (methylene) |
| ~2.3 | Singlet | 3H | -CH₃ (methyl) |
Predicted in CDCl₃ as the solvent.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C=O (ketone) |
| ~140 | C-4 (pyrazole, C-NO₂) |
| ~138 | C-5 (pyrazole) |
| ~125 | C-3 (pyrazole) |
| ~55 | -CH₂- (methylene) |
| ~27 | -CH₃ (methyl) |
Predicted in CDCl₃ as the solvent.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1720 | Strong | C=O stretching (ketone) |
| ~1550 | Strong | Asymmetric NO₂ stretching |
| ~1350 | Strong | Symmetric NO₂ stretching |
| ~1500, ~1450 | Medium | C=N and C=C stretching (pyrazole ring) |
| ~2920 | Weak | C-H stretching (aliphatic) |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 169 | [M]⁺, Molecular ion |
| 127 | [M - NO₂]⁺ |
| 112 | [M - CH₂C(O)CH₃]⁺ |
| 57 | [CH₂C(O)CH₃]⁺ |
| 43 | [C(O)CH₃]⁺ |
Experimental Protocols
The following sections describe generalized experimental procedures for the synthesis and spectroscopic analysis of this compound. These protocols are based on standard methodologies for the synthesis and characterization of similar N-alkylated pyrazole derivatives.
Synthesis of this compound
A common method for the N-alkylation of pyrazoles is the reaction with an appropriate alkyl halide in the presence of a base.
-
Materials: 4-nitro-1H-pyrazole, chloroacetone (or bromoacetone), potassium carbonate (K₂CO₃), acetone (or acetonitrile) as solvent.
-
Procedure:
-
To a solution of 4-nitro-1H-pyrazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add chloroacetone (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
-
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum would be recorded on an FTIR spectrometer. The sample can be analyzed as a thin film on a KBr plate or as a KBr pellet.
-
Mass Spectrometry: The mass spectrum would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced directly or via a gas chromatograph.
Workflow Diagrams
The following diagrams illustrate the synthetic workflow and the general process of spectroscopic analysis.
In-depth Technical Guide: Crystal Structure Analysis of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Despite a comprehensive search for the crystal structure analysis of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one, no specific crystallographic data or detailed experimental protocols for this exact compound could be located in the available scientific literature. The information required to generate a complete technical guide, including quantitative data tables and specific experimental workflows, is not publicly available at this time.
This guide will therefore provide a general overview of the methodologies and data presentation that would be expected in a comprehensive crystal structure analysis of a novel compound like this compound, based on standard practices in the field of crystallography.
Introduction
The determination of the three-dimensional atomic arrangement of a molecule through single-crystal X-ray diffraction is a cornerstone of modern chemistry and drug discovery. This analysis provides invaluable insights into the molecule's conformation, stereochemistry, and intermolecular interactions, which are critical for understanding its chemical behavior and biological activity. This document outlines the typical experimental and computational steps involved in the crystal structure analysis of a small organic molecule, using the hypothetical case of this compound.
Experimental Protocols
The following sections describe the standard experimental procedures that would be employed for the synthesis, crystallization, and X-ray diffraction data collection of a novel compound.
2.1. Synthesis and Purification
The synthesis of this compound would likely involve the N-alkylation of 4-nitro-1H-pyrazole with a suitable propan-2-one derivative. A generalized synthetic pathway is illustrated below.
Caption: Generalized synthetic workflow for this compound.
Following the reaction, the crude product would be purified, typically by column chromatography, to achieve high purity suitable for crystallization. The identity and purity of the compound would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
2.2. Crystallization
Obtaining single crystals of sufficient quality is often the most challenging step. Various crystallization techniques would be explored, including:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
2.3. X-ray Data Collection
A suitable single crystal would be mounted on a diffractometer. The general workflow for data collection is as follows:
Caption: Experimental workflow for single-crystal X-ray diffraction.
The crystal would be maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα) would be used. A series of diffraction images are collected as the crystal is rotated.
Data Presentation
The results of a crystal structure analysis are typically presented in a series of tables summarizing the key crystallographic parameters.
3.1. Crystal Data and Structure Refinement
This table provides a summary of the crystal and experimental parameters.
| Parameter | Value (Hypothetical) |
| Empirical formula | C₆H₇N₃O₃ |
| Formula weight | 169.14 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = X.XXX Å, α = 90° |
| b = Y.YYY Å, β = YY.YYY° | |
| c = Z.ZZZ Å, γ = 90° | |
| Volume | VVV.V ų |
| Z | 4 |
| Density (calculated) | D.DDD Mg/m³ |
| Absorption coefficient | μ.μμμ mm⁻¹ |
| F(000) | FFF |
| Crystal size | X.XX x Y.YY x Z.ZZ mm |
| Theta range for data collection | θ.θθ to θθ.θθ° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | NNNNN |
| Independent reflections | nnnnn [R(int) = 0.0XXX] |
| Completeness to theta | 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | nnnn / 0 / ppp |
| Goodness-of-fit on F² | S.SSS |
| Final R indices [I>2sigma(I)] | R₁ = 0.0XXX, wR₂ = 0.0YYY |
| R indices (all data) | R₁ = 0.0ZZZ, wR₂ = 0.0AAA |
| Largest diff. peak and hole | d.ddd and -e.eee e.Å⁻³ |
3.2. Selected Bond Lengths and Angles
This table would list key intramolecular distances and angles with their estimated standard deviations.
| Bond/Angle | Length (Å) / Angle (°) |
| N1-N2 | X.XXX(Y) |
| N2-C3 | Y.YYY(Z) |
| C3-C4 | Z.ZZZ(A) |
| C4-C5 | A.AAA(B) |
| C5-N1 | B.BBB(C) |
| N1-C6 | C.CCC(D) |
| C4-N3 | D.DDD(E) |
| N3-O1 | E.EEE(F) |
| N3-O2 | F.FFF(G) |
| C6-C7 | G.GGG(H) |
| C7-O3 | H.HHH(I) |
| C7-C8 | I.III(J) |
| N2-N1-C5 | XXX.X(Y) |
| N1-C5-C4 | YYY.Y(Z) |
| C5-C4-C3 | ZZZ.Z(A) |
| C4-C3-N2 | AAA.A(B) |
| C3-N2-N1 | BBB.B(C) |
| O1-N3-O2 | CCC.C(D) |
Molecular and Crystal Structure Visualization
A key component of a crystallographic report is the visualization of the molecular structure and its packing in the crystal lattice.
Caption: A 2D representation of the molecular connectivity.
An ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram would typically be generated to show the anisotropic displacement parameters of the non-hydrogen atoms. Diagrams illustrating intermolecular interactions, such as hydrogen bonds or π-π stacking, are also crucial for understanding the supramolecular chemistry.
Conclusion
While a specific crystal structure analysis for this compound is not currently available in the public domain, this guide outlines the standard procedures and expected data presentation for such a study. A complete analysis would provide definitive structural information, which is essential for rational drug design and the development of structure-activity relationships. The scientific community awaits the publication of this data to further understand the chemical and physical properties of this compound.
Biological activity screening of novel nitropyrazole compounds
An In-depth Technical Guide to the Biological Activity Screening of Novel Nitropyrazole Compounds
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The incorporation of a nitro group to form nitropyrazole compounds can further modulate their biological properties, making them promising candidates for drug discovery.[3] These compounds have been investigated for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][4][5] This guide provides a comprehensive overview of the core methodologies used to screen novel nitropyrazole compounds for these key biological activities, complete with detailed experimental protocols, structured data presentation, and workflow visualizations.
Anticancer Activity Screening
A primary focus in the evaluation of novel nitropyrazole compounds is their potential as anticancer agents.[6][7] Screening for anticancer activity typically begins with assessing the cytotoxicity of the compounds against various cancer cell lines.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and cytotoxicity.[8] The assay's principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.[10]
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
Potential Therapeutic Targets of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one: A Technical Guide
Disclaimer: The compound 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one is not extensively documented in publicly available scientific literature. Therefore, this guide extrapolates its potential therapeutic targets and biological activities based on the well-established pharmacological profile of structurally related nitro-pyrazole and pyrazole derivatives. The information presented herein is intended for research and drug development professionals and should be considered theoretical until validated by specific experimental data for the compound .
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The introduction of a nitro group can significantly modulate the physicochemical and pharmacological properties of the pyrazole ring, often enhancing its biological potency. This technical guide explores the potential therapeutic targets of this compound by examining the established mechanisms of action of related compounds.
Potential Therapeutic Areas and Molecular Targets
Based on the activities of analogous compounds, this compound could potentially be investigated for the following therapeutic applications:
-
Anticancer Activity: Targeting key regulators of cell cycle and proliferation.
-
Anti-inflammatory Activity: Modulating enzymatic pathways involved in inflammation.
-
Antimicrobial Activity: Disrupting essential processes in bacteria and fungi.
-
Neuroprotective Activity: Protecting neuronal cells from damage and degeneration.
Anticancer Targets
Pyrazole derivatives have been extensively investigated as anticancer agents, with several compounds targeting key kinases involved in cancer cell proliferation and survival.
Key Potential Anticancer Targets:
-
Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
Aurora Kinases: These are serine/threonine kinases that play a vital role in mitosis. Their inhibition can induce apoptosis in tumor cells.
-
Receptor Tyrosine Kinases (RTKs): Various RTKs, such as EGFR and VEGFR, are often dysregulated in cancer and are viable targets for pyrazole-based inhibitors.
Table 1: Anticancer Activity of Representative Pyrazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | Target | IC50 (µM) | Reference |
| Pyrazole-isoxazole hybrids | HT-1080 | - | ≥ 100 | [1] |
| Pyrazole-1,2,3-triazole hybrids | HT-1080 | - | Average | [1] |
| Pyrazole naphthalene derivatives | MCF-7 | VEGFR-2 | - | [1] |
| 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl thiazolidin-4-one | Lung Cancer | - | - | [1] |
| Pyrazole Chalcones | MCF-7, HeLa | - | - | [2] |
Anti-inflammatory Targets
The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example.
Key Potential Anti-inflammatory Targets:
-
Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a major mechanism for the anti-inflammatory and analgesic effects of many pyrazole-based drugs, reducing the synthesis of prostaglandins involved in inflammation.[3]
-
5-Lipoxygenase (5-LOX): Dual inhibition of COX and 5-LOX can provide broader anti-inflammatory effects by blocking the synthesis of both prostaglandins and leukotrienes.
-
Nuclear Factor-kappa B (NF-κB): Inhibition of the NF-κB signaling pathway can suppress the expression of pro-inflammatory cytokines and mediators.
Table 2: Anti-inflammatory Activity of Representative Pyrazole Derivatives
| Compound/Derivative Class | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| Pyrazole-hydrazone derivative 4a | COX-2 | 0.67 | 8.41 | [4] |
| Pyrazole-hydrazone derivative 4b | COX-2 | 0.58 | 10.55 | [4] |
| Trimethoxy pyrazolone derivative 5f | COX-2 | 1.50 | 9.56 | [5] |
| Trimethoxy aminopyrazole derivative 6f | COX-2 | 1.15 | 8.31 | [5] |
| Pyrazole derivative 2a | COX-2 | 0.01987 | - | [6] |
| Pyrazole derivative 3b | COX-2 | 0.03943 | 22.21 | [6] |
| Pyrazole derivative 5b | COX-2 | 0.03873 | 17.47 | [6] |
| Pyrazole derivative 5e | COX-2 | 0.03914 | 13.10 | [6] |
| Celecoxib (Reference) | COX-2 | 0.87 | 8.85 | [4] |
Antimicrobial Targets
Nitro-aromatic compounds, including nitro-pyrazoles, are known for their antimicrobial properties.
Key Potential Antimicrobial Targets:
-
DNA Gyrase and Topoisomerase IV: Inhibition of these bacterial enzymes disrupts DNA replication.
-
Enzymes in Folic Acid Biosynthesis: Targeting dihydrofolate reductase or dihydropteroate synthase can block bacterial growth.
-
Cell Wall Synthesis: Inhibition of key enzymes involved in peptidoglycan synthesis.
Table 3: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole derivative 3 | Escherichia coli | 0.25 | [7] |
| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [7] |
| Pyrazole derivative 2 | Aspergillus niger | 1 | [7] |
Neuroprotective Targets
Recent studies have highlighted the neuroprotective potential of pyrazole derivatives.
Key Potential Neuroprotective Targets:
-
Monoamine Oxidase (MAO): Inhibition of MAO-A or MAO-B can increase the levels of neurotransmitters and has therapeutic potential in neurodegenerative diseases.
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases acetylcholine levels, a strategy used in the management of Alzheimer's disease.
-
Anti-inflammatory Pathways in the CNS: Targeting neuroinflammation by inhibiting pathways like NF-κB in microglia can be neuroprotective.
Table 4: Neuroprotective Activity of Representative Pyrazole Derivatives
| Compound/Derivative Class | Target | IC50 (µM) | Reference |
| Pyrazole derivative 6g | IL-6 suppression | 9.562 | [8] |
| Pyrazole derivative 321 | AChE | 3.63 | [9] |
| Pyrazole derivative 321 | BChE | 56.01 | [9] |
| Donepezil (Reference) | AChE | 98.86 | [9] |
| Donepezil (Reference) | BChE | 78.95 | [9] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound based on the activities of related compounds.
Caption: The Cyclooxygenase (COX) Pathway and its inhibition by pyrazole derivatives.
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Caption: Simplified representation of the cell cycle and inhibition by CDK inhibitors.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the potential therapeutic activities of compounds like this compound.
In Vitro Anticancer Activity: MTT Assay
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of a compound in an animal model.
Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume by a test compound indicates its anti-inflammatory potential.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally to different groups of rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
In Vitro Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the microorganism is added. The MIC is determined after incubation by observing the lowest concentration that prevents visible growth.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then perform two-fold serial dilutions in Mueller-Hinton broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (broth with inoculum) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion
While specific data for this compound is currently unavailable, the extensive research on related pyrazole and nitro-pyrazole derivatives provides a strong rationale for investigating its potential as a therapeutic agent. The potential targets and biological activities outlined in this guide, spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective domains, offer a roadmap for future preclinical evaluation. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers and drug development professionals to initiate the exploration of this and other novel pyrazole-based compounds. It is imperative that any such investigation begins with a thorough in vitro screening to validate these hypothesized activities and establish a concrete pharmacological profile for the specific compound of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. inotiv.com [inotiv.com]
- 4. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Evaluation of 1-(4-Nitro-1H-pyrazol-1-yl)propan-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][3] The incorporation of a pyrazole nucleus is a key feature in several clinically approved drugs.[3] The functionalization of the pyrazole ring, including the introduction of a nitro group, has been a strategy to modulate the biological properties of these compounds. This guide focuses on the in vitro evaluation of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one derivatives, a specific scaffold of interest for potential therapeutic applications. While direct studies on this exact scaffold are limited, this document draws upon the broader knowledge of related nitro-pyrazole derivatives to provide a comprehensive overview of relevant in vitro assays and methodologies. The potential biological activities of these compounds span antimicrobial, anticancer, and anti-inflammatory domains.
Data Presentation: In Vitro Biological Activities of Related Pyrazole Derivatives
The following tables summarize quantitative data from in vitro studies on various pyrazole derivatives, offering a comparative look at their potential biological effects.
Table 1: Antibacterial Activity of Pyrazole Analogs
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 0.25 | [4] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [4] |
| Ciprofloxacin (Std.) | Escherichia coli | 0.5 | [4] |
| Ciprofloxacin (Std.) | Streptococcus epidermidis | 4 | [4] |
Table 2: Antifungal Activity of Pyrazole Analogs
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 2 | Aspergillus niger | 1 | [4] |
| Compound 3 | Microsporum audouinii | 0.5 | [4] |
| Clotrimazole (Std.) | Aspergillus niger | 2 | [4] |
| Clotrimazole (Std.) | Microsporum audouinii | 0.5 | [4] |
Table 3: Cytotoxicity of Pyrazole Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (nM) | Reference |
| 4a | NUGC (gastric) | 120-527 | [5] |
| 4b | HEPG2 (liver) | 428 | [5] |
| 4b | MCF-7 (breast) | 580 | [5] |
| 22a | Various | 33-442 | [5] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
a. Preparation of Inoculum:
-
Bacterial or fungal strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud's dextrose agar for fungi).[4]
-
A suspension of the microorganism is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard.
b. Assay Procedure:
-
The test compounds are serially diluted in a liquid growth medium in a microtiter plate.[6]
-
An equal volume of the prepared inoculum is added to each well.[6]
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
a. Cell Culture and Treatment:
-
Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
b. Assay Procedure:
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for a few hours to allow the formazan crystals to form.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Enzyme Inhibition Assay (e.g., Kinase Inhibition)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific enzyme.
a. Reagent Preparation:
-
Prepare a kinase assay buffer.[7]
-
Reconstitute the recombinant human enzyme in a suitable buffer.[7]
-
Prepare stock solutions of the peptide substrate and ATP.[7]
-
Dissolve test compounds in DMSO to create stock solutions and then dilute to the desired concentrations in the assay buffer.[7]
b. Assay Procedure:
-
In a microplate, add the test compound, the enzyme, and the substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a specific temperature for a set time.
-
Stop the reaction and measure the enzyme activity using a suitable detection method (e.g., luminescence, fluorescence, or absorbance).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizations: Diagrams of Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Workflow of the MTT Cytotoxicity Assay.
Caption: Simplified PI3K/Akt Signaling Pathway and a potential point of inhibition.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Structure-Activity Relationship (SAR) Studies of Nitropyrazole Derivatives: A Technical Guide
Introduction
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Their derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The introduction of a nitro (-NO2) group onto the pyrazole ring creates nitropyrazole derivatives, which often demonstrate enhanced or unique pharmacological profiles. The strong electron-withdrawing nature and hydrogen bonding capabilities of the nitro group can significantly influence the molecule's interaction with biological targets.
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitropyrazole derivatives. It covers their synthesis, summarizes quantitative biological data, details key experimental protocols, and visualizes complex relationships to offer a comprehensive resource for researchers, scientists, and drug development professionals. Beyond pharmacology, nitropyrazole derivatives are also notable as energetic materials, prized for their high energy and density.[6][7]
Synthesis of Nitropyrazole Derivatives
The synthesis of nitropyrazoles can be broadly approached through two main strategies: the direct nitration of a pre-existing pyrazole ring or the construction of the pyrazole ring from nitro-containing precursors.
Common Synthetic Routes:
-
Direct Nitration of Pyrazole: The most common method involves the electrophilic nitration of pyrazole. This is typically achieved using a mixture of fuming nitric acid and sulfuric acid.[6] The position of nitration (C3, C4, or N1) can be controlled by reaction conditions and the nature of substituents already on the pyrazole ring.[7][8]
-
Rearrangement of N-Nitropyrazole: N-nitropyrazole, formed by nitration under specific conditions, can undergo thermal or acid-catalyzed rearrangement to yield C-nitrated pyrazoles, primarily 3-nitropyrazole.[7][8]
-
Cyclocondensation Reactions: The classical Knorr pyrazole synthesis can be adapted by using a hydrazine derivative and a 1,3-dicarbonyl compound that bears a nitro group.[1] This method allows for the controlled placement of the nitro group and other substituents.
Structure-Activity Relationship (SAR) Analysis
The biological activity of nitropyrazole derivatives is highly dependent on the substitution pattern on the pyrazole ring. Key modifications include the position of the nitro group and the nature of substituents at the N1, C3, and C5 positions.
-
Role of the Nitro Group: The position of the nitro group is critical. For instance, 4-nitropyrazole is a common and stable intermediate for further derivatization.[6][9] The strong electron-withdrawing properties of the nitro group can modulate the pKa of the molecule and influence its ability to form hydrogen bonds with target enzymes or receptors.
-
N1-Position Substituents: Alkylation or arylation at the N1 position significantly impacts lipophilicity and steric profile. In many cases, N-phenyl substitution is a key feature in potent antimicrobial or anticancer agents.[10] For example, in a series of meprin inhibitors, N-aryl moieties were introduced to modulate activity.[11]
-
C3 and C5-Position Substituents: These positions offer wide scope for modification.
-
Antimicrobial Activity: The introduction of halogenated phenyl rings or other heterocyclic moieties (like furan) at these positions can drastically enhance antibacterial or antifungal potency.[3][12] Compound 193, a pyrazole–phenylthiazole hybrid, showed a promising MIC value of 4 μg/mL against MRSA.[3]
-
Anticancer Activity: Large aromatic or heteroaromatic groups at C3 and C5 are often found in potent kinase inhibitors.[13] The substitution of fluorine or chlorine can enhance the bacteriostatic and cytotoxic effects.[3]
-
Anti-inflammatory Activity: The presence of specific side chains, such as carboxamides, can lead to significant anti-inflammatory effects.[4]
-
Quantitative SAR Data
The following tables summarize quantitative data from various studies, highlighting the potency of specific nitropyrazole derivatives against microbial and cancer targets.
Table 1: Antimicrobial Activity of Selected Nitropyrazole Derivatives
| Compound ID | Target Organism | Activity Type | Potency | Reference |
| Compound 3 | Escherichia coli | Antibacterial | MIC: 0.25 µg/mL | [4] |
| Compound 4 | Streptococcus epidermidis | Antibacterial | MIC: 0.25 µg/mL | [4] |
| Compound 193 | Methicillin-resistant S. aureus (MRSA) | Antibacterial | MIC: 4 µg/mL | [3] |
| Compound 2 | Aspergillus niger | Antifungal | MIC: 1 µg/mL | [4] |
Table 2: Anticancer & Enzyme Inhibitory Activity of Selected Pyrazole Derivatives
| Compound ID | Target | Activity Type | Potency (IC₅₀) | Reference |
| Compound 192 | DNA Gyrase | Enzyme Inhibition | 0.10 µM | [3] |
| Compound 22 | MCF-7 (Breast Cancer) | Cytotoxicity | 0.01 µM | [5] |
| Compound 22 | NCI-H460 (Lung Cancer) | Cytotoxicity | 0.03 µM | [5] |
| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | Various Cancer Cell Lines | Cytotoxicity | Micromolar concentrations | [14] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of nitropyrazole derivatives. Below are methodologies for a key synthesis and a primary biological assay.
Detailed Protocol: One-Pot, Two-Step Synthesis of 4-Nitropyrazole[6]
This method provides an efficient route to the 4-nitropyrazole core structure.
Materials:
-
Pyrazole
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (98%)
-
Fuming sulfuric acid (20% SO₃)
-
Ice, distilled water
-
Four-necked flask, stirrer, thermometer, dropping funnel
Procedure:
-
Step 1: Formation of Pyrazole Sulfate
-
To a 100 mL four-necked flask, add 11 mL (0.21 mol) of concentrated sulfuric acid.
-
Slowly add 6.8 g (0.1 mol) of pyrazole while stirring.
-
Continue stirring the mixture at room temperature for 30 minutes to ensure the complete formation of pyrazole sulfate.
-
-
Step 2: Nitration
-
Prepare a nitrating mixture (nitrosulfuric acid) by slowly adding 6.3 mL (0.15 mol) of fuming nitric acid to 19.3 mL (0.30 mol) of 20% fuming sulfuric acid in a separate flask, maintaining the temperature between 0-10°C in an ice-water bath.
-
Cool the flask containing the pyrazole sulfate from Step 1 in an ice-water bath.
-
Slowly add the prepared nitrosulfuric acid dropwise to the pyrazole sulfate solution.
-
After the addition is complete, raise the temperature of the reaction mixture to 50°C and maintain for 1.5 hours.
-
-
Step 3: Isolation and Purification
-
Pour the cooled reaction mixture into 200 mL of ice water. A large amount of white solid will precipitate.
-
Collect the precipitate by filtration and wash thoroughly with ice water.
-
Dry the product under vacuum to obtain 4-nitropyrazole. The reported yield is approximately 85% after recrystallization with ethyl ether/hexane.
-
Detailed Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (nitropyrazole derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Preparation of Inoculum:
-
Culture the microorganism overnight on an appropriate agar plate.
-
Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Perform a two-fold serial dilution of the test compounds in the broth directly in the 96-well plate. Typical concentration ranges might be from 128 µg/mL down to 0.25 µg/mL.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 200 µL).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.
-
Results can also be read quantitatively using a plate reader at 600 nm.
-
Conclusion
Nitropyrazole derivatives continue to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationship studies reveal clear patterns: specific substitutions at the N1, C3, and C5 positions, in conjunction with the electronically crucial nitro group, are key to tailoring the biological activity. Halogenation and the incorporation of bulky aromatic or heterocyclic moieties are consistently effective strategies for enhancing antimicrobial and anticancer potency. The synthetic accessibility of the nitropyrazole core allows for extensive derivatization, enabling the systematic optimization of lead compounds. Future research will likely focus on refining these derivatives to improve selectivity, reduce toxicity, and overcome drug resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Studies on the Complexation of Platinum(II) by Some 4-Nitroisothiazoles and the Cytotoxic Activity of the Resulting Complexes | MDPI [mdpi.com]
Exploring the chemical reactivity of the nitro group in pyrazole rings
An In-depth Technical Guide to the Chemical Reactivity of the Nitro Group in Pyrazole Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile functionalization potential.[1][2] The introduction of a nitro group (–NO₂) onto the pyrazole ring dramatically alters its chemical character. As a potent electron-withdrawing group, the nitro moiety deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution.[3][4] Furthermore, the nitro group serves as a critical synthetic handle, readily transformable into other key functional groups, most notably the amino group, which is a common feature in biologically active compounds.[5][6] This guide provides a detailed exploration of the principal reaction pathways involving the nitro group on a pyrazole core, offering insights into its reactivity, synthetic utility, and practical application.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the nitro group renders the pyrazole ring electron-deficient, making it susceptible to attack by nucleophiles. This SNAr reaction is one of the most important transformations for functionalizing nitropyrazoles.
Regioselectivity
The position of nucleophilic attack is highly dependent on the substitution pattern of the pyrazole ring, particularly the presence or absence of a substituent on the N1 nitrogen.
-
N-Unsubstituted Nitropyrazoles: In N-unsubstituted poly-nitrated pyrazoles, such as 3,4,5-trinitropyrazole (TNP), nucleophilic substitution typically occurs at the C4 position.[7]
-
N-Substituted Nitropyrazoles: When the N1 position is occupied by a substituent (e.g., alkyl, aryl), the regioselectivity shifts. In N-substituted 3,4,5-trinitropyrazoles, the nitro group at the C5 position is preferentially replaced.[7][8] Similarly, in N-substituted 3,4-dinitropyrazoles, substitution occurs regioselectively at the C3-position.[8] Studies comparing isomeric N-substituted nitropyrazoles have shown that the nitro group at position 5 is significantly more reactive towards nucleophiles than one at position 3.[9]
This predictable regioselectivity allows for controlled synthesis of specifically functionalized pyrazole derivatives.
Quantitative Data on Nucleophilic Substitution
The following table summarizes yields for various nucleophilic substitution reactions on nitropyrazoles, demonstrating the versatility of this transformation with S-, O-, and N-nucleophiles.[8][10]
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| 1-Amino-3,5-dinitropyrazole | Thiophenol | 1-Amino-3-nitro-5-(phenylthio)pyrazole | 85% | [10] |
| 1-Amino-3,5-dinitropyrazole | Sodium methoxide | 1-Amino-3-nitro-5-methoxypyrazole | 78% | [10] |
| 1,5-Dimethyl-3,4-dinitropyrazole | Hydrazine hydrate | 3-Hydrazino-1,5-dimethyl-4-nitropyrazole | 90% | [8] |
| 1-Methoxymethyl-3,4,5-trinitropyrazole | Piperidine | 1-Methoxymethyl-5-piperidino-3,4-dinitropyrazole | 88% | [8] |
| 4-Chloro-3,5-dinitropyrazole | Methylamine (aq. 40%) | 3,5-Dinitro-4-methylaminopyrazole | 65% | [7] |
Experimental Protocol: Synthesis of 3,5-Dinitro-4-methylaminopyrazole[7]
This protocol details the nucleophilic substitution of a chloro group activated by two nitro groups, a reaction closely related to the direct substitution of a nitro group.
-
Reaction Setup: To a solution of 4-chloro-3,5-dinitropyrazole (1.0 g, 4.8 mmol) in ethanol (20 mL) within a stainless steel autoclave, add a 40% aqueous solution of methylamine (1.5 mL, 19.2 mmol).
-
Reaction Conditions: Seal the autoclave and heat the mixture to 80°C. Maintain this temperature with stirring for 4 hours.
-
Work-up: After cooling to room temperature, carefully vent the autoclave. The resulting precipitate is collected by filtration.
-
Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol. Dry the product under vacuum to yield 3,5-dinitro-4-methylaminopyrazole.
-
Yield: The typical yield for this procedure is approximately 65%.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of pharmaceuticals and other advanced materials.[11][12] The resulting aminopyrazoles are versatile building blocks for creating libraries of compounds for drug discovery.[13] While catalytic hydrogenation using Pd/C is common, several other effective methods are available.[5]
Common Reduction Methods
A variety of reducing agents can be employed, each with its own advantages regarding cost, selectivity, and ease of work-up.
| Reagent System | Solvent(s) | Temperature | Typical Yield (%) | Notes | Reference |
| Ni-Re (aq. slurry), Hydrazine hydrate | Ethanol or 2-Propanol | 40-50°C | 80-95% | Dropwise addition of hydrazine. Clean reaction with simple filtration work-up. | [5] |
| SnCl₂ · 2H₂O, conc. HCl | Ethanol | Reflux | Good to excellent | Common and effective; work-up can be more involved to remove tin salts. | [5] |
| Fe powder, NH₄Cl | Ethanol/Water | Room Temp. | Good | Cost-effective and milder than SnCl₂; easy work-up via filtration through celite. | [5] |
| NaBH₄, NiCl₂ (or CoCl₂) | Methanol | Room Temp. - 50°C | Good | Provides mild reaction conditions suitable for sensitive substrates. | [5] |
Experimental Protocol: General Reduction of a Nitropyrazole using Ni-Re and Hydrazine[5]
This protocol provides a general method for the clean and high-yielding reduction of nitropyrazoles.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend the nitropyrazole substrate (1.0 eq) and a catalytic amount of aqueous Nickel-Raney slurry in ethanol.
-
Reagent Addition: Heat the suspension to 40-50°C. Add hydrazine hydrate (3.0-5.0 eq) dropwise via the dropping funnel over 30 minutes, controlling the rate to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-15 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the nickel catalyst. Wash the celite pad with additional ethanol.
-
Isolation: Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude aminopyrazole can be purified by recrystallization from an appropriate solvent system.
Influence on Electrophilic Aromatic Substitution
While the primary reactivity of the nitro group involves being a target for reduction or substitution, its presence profoundly influences the pyrazole ring's reactivity toward electrophiles. The nitro group is a powerful deactivating group, making electrophilic substitution on a nitrated pyrazole ring significantly more difficult than on an unsubstituted pyrazole.[3][14]
The initial nitration of pyrazole itself, typically with a mixture of nitric and sulfuric acid, proceeds readily to yield 4-nitropyrazole, demonstrating that the C4 position is the most susceptible to electrophilic attack.[3][15] Once a nitro group is present, further electrophilic substitution requires harsh conditions and is generally disfavored.
Other Key Reactions
Metal-Catalyzed Cross-Coupling
Modern synthetic chemistry has seen the rise of transition-metal-catalyzed cross-coupling reactions.[16][17] In this context, the nitro group can serve as a leaving group, enabling nitropyrazoles to act as electrophilic partners in reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[16] This approach avoids the need to first convert the nitropyrazole to a halo-pyrazole, offering a more atom-economical pathway.
Ring-Opening and Rearrangement Reactions
Under specific conditions, the pyrazole ring itself can undergo transformation. In an unusual example, the thermolysis of a 5-azido-4-nitropyrazole derivative in acetic acid did not lead to the expected furoxan formation. Instead, it initiated a complex cascade involving a transient nitrene, pyrazole ring-opening, and recyclization. This process resulted in the formal oxidation of a remote methyl group and the reduction of the azide to an amine, all while leaving the nitro group intact.[18][19][20] Such reactions, while not general, highlight the unique and sometimes unexpected reactivity pathways available to highly functionalized pyrazole systems.
Cycloaddition Reactions
The nitro group's electron-withdrawing ability is crucial in [3+2] cycloaddition reactions where nitro-substituted alkenes are used to construct pyrazole or pyrazoline rings.[21][22] While the nitro group on a pre-formed pyrazole ring is not typically a direct participant in cycloadditions, its electronic influence is a key factor in the design of pyrazole-based compounds and their precursors.
Visualizations of Workflows and Logic
The following diagrams, rendered using Graphviz, illustrate key synthetic pathways and logical relationships in nitropyrazole chemistry, adhering to strict design specifications for clarity and contrast.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles | Semantic Scholar [semanticscholar.org]
- 11. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 14. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Recent progress in transition metal catalyzed cross coupling of nitroarenes [html.rhhz.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants[v1] | Preprints.org [preprints.org]
- 21. mdpi.com [mdpi.com]
- 22. Theoretical studies on cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS Number: 3919-74-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a halogenated aromatic compound belonging to the isoxazole class of heterocyclic molecules.[1] Its chemical structure, featuring a substituted phenyl ring attached to a methylisoxazole carboxylic acid moiety, makes it a compound of interest in medicinal chemistry and pharmaceutical sciences. This molecule is primarily known as a process-related impurity and a degradation product of the semi-synthetic penicillin antibiotic, flucloxacillin, where it is designated as Flucloxacillin Impurity D.[2][3] Consequently, its synthesis, characterization, and toxicological assessment are of significant importance for quality control in the pharmaceutical industry.[2]
Beyond its role as a pharmaceutical impurity, the isoxazole scaffold is recognized for a wide range of biological activities.[3] Derivatives of isoxazole have been explored for their potential as anti-inflammatory, analgesic, and antimicrobial agents.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, and explores its potential biological relevance based on the activities of structurally related compounds.
Chemical and Physical Properties
This compound is typically a solid at room temperature, appearing as a white to cream or pale brown powder.[2] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
| Property | Value | Source(s) |
| CAS Number | 3919-74-2 | [5] |
| Molecular Formula | C₁₁H₇ClFNO₃ | [5] |
| Molecular Weight | 255.63 g/mol | [5] |
| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [5] |
| Synonyms | Flucloxacillin EP Impurity D, 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylic Acid | [2][5] |
| Appearance | White to cream to yellow to pale brown powder | [2] |
| Purity | Commercially available in 98% and 99% purities | [2] |
| InChI Key | REIPZLFZMOQHJT-UHFFFAOYSA-N | [5] |
| SMILES | CC1=C(C(=O)O)C(=NO1)C2=C(F)C=CC=C2Cl | [5] |
Synthesis and Reactivity
As a known impurity, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be formed during the synthesis of flucloxacillin or as a degradation product.[2] It can also be synthesized independently for use as a reference standard in analytical methods.[2]
General Synthesis Approach
Reactivity
The chemical reactivity of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is primarily dictated by its carboxylic acid functional group and the stable isoxazole ring.[3]
-
Esterification and Amidation: The carboxylic acid moiety can readily undergo esterification and amidation reactions.[3]
-
Isoxazole Ring Stability: The isoxazole ring is generally stable but can be susceptible to cleavage under certain conditions.[3]
Experimental Protocol: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
An improved method for the synthesis of the corresponding acid chloride has been reported, avoiding the use of harsh chlorinating agents like phosphorus oxychloride.[2] This method utilizes bis(trichloromethyl) carbonate in the presence of a catalyst.
Materials:
-
3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Bis(trichloromethyl) carbonate
-
Tetramethylurea (catalyst)
-
Toluene
Procedure:
-
To a reaction vessel, add 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (25.55g, 100mmol), tetramethylurea (0.232g, 2mmol), and toluene (10 times the mass of the carboxylic acid).[2]
-
Stir the mixture evenly at room temperature.[2]
-
Slowly add a toluene solution of bis(trichloromethyl) carbonate (9.80g, 33mmol) over 45 minutes. During the addition, ensure a hydrogen chloride absorption system is operational.[2]
-
After the addition is complete, raise the temperature to 110°C and reflux for 2 hours.[2]
-
Following the reaction, recover the toluene by vacuum distillation.[2]
-
Collect the fraction at 168-170°C under a vacuum of 0.667 KPa.[2]
-
The collected fraction is then solidified by freezing to yield the product, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride.[2]
Expected Yield and Purity:
Characterization Data (¹H-NMR):
-
¹H-NMR (CDCl₃) δ: 2.87 (3H, s), 7.08 (1H, t, J=8.8Hz), 7.33 (1H, t, J=8.0Hz), 7.41-7.47 (1H, m).[2]
Analytical Methodologies
The primary analytical application for this compound is its detection and quantification as an impurity in flucloxacillin. Reverse-phase high-performance liquid chromatography (HPLC) is a common method employed for this purpose.[2]
Experimental Protocol: Analysis by Reverse-Phase HPLC
This protocol outlines a general method for the separation and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in a flucloxacillin sample.
Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the active pharmaceutical ingredient (API), flucloxacillin.[2]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Flucloxacillin sample
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water containing 0.1% formic acid.[2]
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of a known concentration.[2]
-
Sample Solution Preparation: Prepare the flucloxacillin sample solution in a suitable solvent.
-
Gradient Program: A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the API and impurities.[2]
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of the impurity in the sample using a calibration curve generated from the standard solutions.[2]
General workflow for HPLC analysis of impurities.
Biological Context and Potential Applications
The primary biological relevance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid stems from its role as an impurity in flucloxacillin preparations.[2] While the specific biological activity of this compound is not well-documented, the isoxazole scaffold is present in numerous compounds with diverse pharmacological properties.[3]
Potential Anti-inflammatory and Analgesic Activity
Some sources suggest that 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid may serve as a key intermediate in the development of anti-inflammatory and analgesic compounds that target cyclooxygenase (COX) enzymes.[4] The halogenated aromatic system may enhance binding affinity in various biological assays, making it a valuable structure in medicinal chemistry optimization.[4]
The mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of COX enzymes, which in turn reduces the production of prostaglandins, key mediators of inflammation and pain.
Simplified prostaglandin synthesis pathway and NSAID inhibition.
Antibacterial Properties
Given its structural relationship to flucloxacillin, there is speculation about its potential antibacterial properties. The presence of halogen atoms on the phenyl ring can enhance the lipophilicity and bioactivity of compounds, which is a valuable characteristic in drug design.
Safety and Hazards
Safety data indicates that 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a hazardous substance.[2] The primary hazards are summarized in Table 2.
Table 2: Hazard Identification
| Hazard Class | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [2] |
| Eye Irritation | H319 | Causes serious eye irritation | [2] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [2] |
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Conclusion
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a well-characterized compound primarily of interest as a pharmaceutical reference standard and a known impurity of flucloxacillin. Its synthesis and analytical detection are crucial for the quality control of this widely used antibiotic. While its own biological activities have not been extensively studied, the isoxazole core structure is a known pharmacophore with potential applications in the development of new anti-inflammatory and analgesic drugs. Further research is warranted to explore the therapeutic potential of this and related isoxazole derivatives.
References
Methodological & Application
Synthetic Routes for 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed synthetic routes for the preparation of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the efficient nitration of pyrazole to yield 4-nitropyrazole, followed by the N-alkylation of this intermediate with a suitable propan-2-one equivalent. This application note includes comprehensive experimental protocols, tabulated quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate application in a research and development setting.
Introduction
N-substituted pyrazoles are a prominent class of heterocyclic compounds widely utilized in the development of novel therapeutic agents due to their diverse pharmacological activities. The title compound, this compound, incorporates the 4-nitropyrazole scaffold, which is a key intermediate in the synthesis of various energetic materials and pharmaceuticals. The presence of the propan-2-one moiety provides a versatile handle for further chemical modifications, making it a significant precursor for the synthesis of a wide range of more complex molecules. The synthetic pathway detailed herein involves two key transformations: the regioselective nitration of pyrazole and the subsequent N-alkylation of the resulting 4-nitropyrazole.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a straightforward two-step sequence:
-
Step 1: Synthesis of 4-Nitropyrazole. Pyrazole is nitrated using a mixture of fuming nitric acid and fuming sulfuric acid to produce 4-nitropyrazole in high yield.
-
Step 2: N-Alkylation of 4-Nitropyrazole. The synthesized 4-nitropyrazole is then N-alkylated using chloroacetone or bromoacetone in the presence of a base to afford the target compound, this compound.
Figure 1. Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Nitropyrazole
This protocol is adapted from a high-yield, one-pot, two-step method.[1]
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (98%)
-
Fuming Sulfuric Acid (20% oleum)
-
Ice
-
Deionized Water
-
Ethyl Ether
-
Hexane
Equipment:
-
100 mL four-necked flask
-
Stirrer
-
Thermometer
-
Dropping funnel
-
Ice-water bath
-
Buchner funnel and flask
-
Vacuum source
Procedure:
-
To the 100 mL four-necked flask, add concentrated sulfuric acid (11 mL, 0.21 mol) followed by pyrazole (6.8 g, 0.1 mol) at room temperature.
-
Stir the mixture at room temperature for 30 minutes to form pyrazole sulfate.
-
Cool the flask in an ice-water bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and fuming sulfuric acid (nitrating mixture, 25 mL) dropwise to the reaction flask, maintaining the internal temperature below 10 °C. The optimal molar ratio of reagents is n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.[1]
-
After the addition is complete, remove the ice-water bath and allow the reaction to warm to 50 °C.
-
Maintain the reaction at 50 °C for 1.5 hours.
-
Carefully pour the reaction mixture into 200 mL of ice water, which will cause the precipitation of a white solid.
-
Collect the solid product by vacuum filtration and wash it with cold deionized water.
-
Dry the product under vacuum.
-
For further purification, the crude product can be recrystallized from an ethyl ether/hexane solvent system.
Step 2: Synthesis of this compound
This is a general protocol for the N-alkylation of pyrazoles and has been adapted for this specific synthesis. The reaction of nitropyrazoles with bromoacetone has been reported to proceed effectively.
Materials:
-
4-Nitropyrazole (from Step 1)
-
Chloroacetone or Bromoacetone
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-nitropyrazole (1.0 eq.) in anhydrous acetone or DMF.
-
Add a suitable base, such as potassium carbonate (1.5 eq.). If using sodium hydride, extreme caution must be exercised due to its reactivity.
-
To this stirring suspension, add chloroacetone or bromoacetone (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.
-
Once the reaction is complete (as indicated by TLC), filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Data Presentation
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 1 | Pyrazole | Fuming HNO₃, Fuming H₂SO₄, Concentrated H₂SO₄, 50 °C, 1.5 h | 4-Nitropyrazole | ~85[1] | >95 |
| 2 | 4-Nitropyrazole, Chloroacetone/Bromoacetone | K₂CO₃ or NaH, Acetone or DMF, Room Temperature | This compound | - | - |
Note: Specific yield and purity for Step 2 are not available in the cited literature and would need to be determined experimentally.
Characterization Data for this compound
-
Molecular Formula: C₆H₇N₃O₃
-
Molecular Weight: 169.14 g/mol
-
CAS Number: 32407-65-1
Expected Spectroscopic Data (Based on Structurally Similar Compounds):
-
¹H NMR:
-
Singlet for the pyrazole C-H protons.
-
Singlet for the methylene (-CH₂-) protons adjacent to the pyrazole ring.
-
Singlet for the methyl (-CH₃) protons of the acetone moiety.
-
-
¹³C NMR:
-
Signals corresponding to the pyrazole ring carbons.
-
Signal for the methylene carbon.
-
Signal for the carbonyl carbon of the ketone.
-
Signal for the methyl carbon.
-
-
IR (Infrared) Spectroscopy:
-
Characteristic absorption bands for the C=O stretching of the ketone.
-
Strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂).
-
Bands associated with the C-H and C=N stretching of the pyrazole ring.
-
-
Mass Spectrometry:
-
Molecular ion peak corresponding to the molecular weight of the compound.
-
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated and fuming acids are extremely corrosive and should be handled with extreme care.
-
Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.
-
Chloroacetone and bromoacetone are lachrymators and toxic. Avoid inhalation and contact with skin.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthetic routes described provide a clear and reproducible pathway for the synthesis of this compound. The initial nitration of pyrazole is a well-established and high-yielding reaction. The subsequent N-alkylation, while requiring optimization for specific conditions, follows a standard and reliable protocol for pyrazole chemistry. These application notes and protocols are intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for various applications in the pharmaceutical and chemical industries.
References
Application Note: HPLC and GC-MS Analysis of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the quantitative analysis of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for purity assessment, impurity profiling, and pharmacokinetic studies in the drug development process. The protocols are designed to be robust and reproducible for research and quality control laboratories.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate and reliable analytical methods are essential for its characterization and quantification in various matrices. This application note details two primary analytical techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for the analysis of the compound in solution and Gas Chromatography-Mass Spectrometry (GC-MS) for its identification and quantification, particularly for volatile impurities and trace-level analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
RP-HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. The following protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Run Time: 10 minutes.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
HPLC Data Presentation
The following table summarizes the expected quantitative data from the HPLC analysis.
| Parameter | Value |
| Retention Time (t R ) | ~ 5.2 min |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 5000 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
HPLC Experimental Workflow
Application Notes and Protocols for In Vitro Efficacy Testing of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and executing in vitro assays for evaluating the efficacy of pyrazole derivatives. Pyrazole-containing compounds are a significant class of heterocyclic molecules known for their broad pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document outlines detailed protocols for key assays, data presentation guidelines, and visual workflows to facilitate the systematic screening and characterization of novel pyrazole-based therapeutic candidates.
Kinase Inhibition Assays
Many pyrazole derivatives have been developed as potent kinase inhibitors, targeting dysregulated kinase activity in various diseases, particularly cancer.[4][5][6] In vitro kinase inhibition assays are essential for determining the potency and selectivity of these compounds.
Application Note:
This protocol describes a common method for assessing the ability of a pyrazole derivative to inhibit the enzymatic activity of a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Materials:
-
Test Pyrazole Compounds (dissolved in DMSO)
-
Recombinant Kinase of Interest
-
Kinase-specific Substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, flat-bottom 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test pyrazole compounds in DMSO.
-
Assay Plate Setup: Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[4]
-
Enzyme Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[4]
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[4]
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the K_m value for the specific kinase.[4]
-
Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[4]
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
-
Signal Measurement: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader.
Data Presentation:
The inhibitory activity of the pyrazole derivatives is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the kinase activity.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| PYR-001 | EGFR | 15 |
| PYR-002 | EGFR | 45 |
| PYR-003 | VEGFR-2 | 8 |
| Staurosporine (Control) | Multiple | 5 |
Visualization:
Cell Viability and Cytotoxicity Assays
Assessing the effect of pyrazole derivatives on cell viability and proliferation is a crucial step in early-stage drug discovery, particularly for anticancer agents.[7][8][9] The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[7][10]
Application Note:
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of pyrazole derivatives on cancer cell lines. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.[7]
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test Pyrazole Compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a detergent solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1][7]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).[1][7]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][10]
-
Solubilization: Add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.[7]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[1]
Data Presentation:
The cytotoxic activity is quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[1]
Table 2: Cytotoxic Activity of Pyrazole Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
| PYR-001 | MCF-7 | 5.2 |
| PYR-001 | A549 | 8.9 |
| PYR-002 | MCF-7 | 12.7 |
| PYR-002 | A549 | 15.1 |
| Doxorubicin (Control) | MCF-7 | 0.8 |
| Doxorubicin (Control) | A549 | 1.2 |
Visualization:
Cyclooxygenase-2 (COX-2) Inhibition Assay
Certain pyrazole derivatives are known to exhibit anti-inflammatory properties by selectively inhibiting the COX-2 enzyme.[2][11] A fluorometric inhibitor screening kit provides a rapid and reliable method for high-throughput screening of COX-2 inhibitors.[12][13]
Application Note:
This protocol describes a fluorometric assay to screen for COX-2 inhibitors. The assay measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme, through a fluorescent probe.[12][13]
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
Materials:
-
Test Pyrazole Compounds (dissolved in DMSO)
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Celecoxib (COX-2 inhibitor control)
-
96-well white opaque plate with a flat bottom
-
Multi-well spectrophotometer (fluorescence plate reader)
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX Cofactor, and Arachidonic Acid according to the kit manufacturer's instructions.[13]
-
Compound and Control Setup:
-
Add 10 µl of diluted test inhibitor to the sample wells.
-
Add 10 µl of Celecoxib to the inhibitor control wells.
-
Add 10 µl of COX Assay Buffer to the enzyme control wells.[12]
-
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.[13]
-
Reaction Initiation:
-
Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.[13]
-
Data Analysis:
-
Choose two time points in the linear range of the reaction and calculate the rate of reaction.
-
Calculate the percent inhibition for each test compound concentration relative to the enzyme control.
-
Determine the IC50 value for each compound.
-
Data Presentation:
Table 3: In Vitro COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound ID | IC50 (µM) |
| PYR-004 | 0.5 |
| PYR-005 | 1.2 |
| PYR-006 | 0.8 |
| Celecoxib (Control) | 0.45 |
Visualization:
In Vitro ADME Assays
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for the successful development of drug candidates.[14][15][16] In vitro ADME assays help to identify compounds with favorable pharmacokinetic profiles, reducing the risk of late-stage failures.[15]
Application Note:
This section provides an overview of key in vitro ADME assays relevant for the characterization of pyrazole derivatives. These assays are typically conducted in a high-throughput format during the lead optimization phase.
Key In Vitro ADME Assays:
-
Aqueous Solubility: Determines the solubility of the compound in aqueous buffer, which is important for oral absorption. Both kinetic and thermodynamic solubility can be measured.[14]
-
Log D7.4: Measures the lipophilicity of the compound at physiological pH, which influences its ability to cross cell membranes.[14]
-
CYP450 Inhibition: Assesses the potential of the compound to inhibit major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.[14]
-
Metabolic Stability: Evaluates the rate at which the compound is metabolized by liver microsomes or hepatocytes, providing an indication of its in vivo clearance.[14]
-
Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.[17]
-
Permeability (e.g., Caco-2, PAMPA): Assesses the ability of the compound to cross intestinal epithelial cell monolayers, predicting its oral absorption.[14]
Data Presentation:
Table 4: Summary of In Vitro ADME Properties of Pyrazole Derivatives
| Compound ID | Kinetic Solubility (µM) | Log D7.4 | CYP3A4 Inhibition IC50 (µM) | Microsomal Stability (% remaining at 60 min) | Plasma Protein Binding (%) | Caco-2 Permeability (10⁻⁶ cm/s) |
| PYR-001 | 150 | 2.5 | > 20 | 85 | 92 | 15 |
| PYR-002 | 25 | 4.1 | 5.8 | 30 | 99.5 | 2 |
| PYR-003 | 95 | 3.2 | 15.2 | 65 | 95 | 10 |
| Verapamil (Control) | > 200 | 3.5 | 2.1 | 5 | 90 | 20 |
Visualization:
References
- 1. benchchem.com [benchchem.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. kosheeka.com [kosheeka.com]
- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. criver.com [criver.com]
- 15. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. symeres.com [symeres.com]
Application Notes and Protocols for Pyrazole-Based Compounds in Medicinal Chemistry
A anotação a seguir é para fins informativos e de pesquisa. A aplicação de quaisquer protocolos experimentais requer uma avaliação de risco completa e a adesão às diretrizes de segurança laboratoriais institucionais.
Nota sobre 1-(4-nitro-1H-pirazol-1-il)propan-2-ona
Uma pesquisa exaustiva da literatura científica e de bancos de dados químicos não revelou informações específicas sobre a síntese, atividade biológica ou aplicações em química medicinal do composto "1-(4-nitro-1H-pirazol-1-il)propan-2-ona". Portanto, as notas de aplicação e os protocolos a seguir são baseados em derivados de pirazol e nitro-aromáticos estruturalmente relacionados que demonstraram potencial terapêutico significativo. Estes servem como um guia para a exploração potencial de novos análogos de pirazol na descoberta de fármacos.
Introdução: O Potencial dos Derivados de Pirazol em Química Medicinal
O núcleo de pirazol é um arcabouço heterocíclico privilegiado em química medicinal, presente em vários fármacos aprovados pela FDA, como o Celecoxib (um anti-inflamatório) e o Rimonabant (um agente antiobesidade).[1][2][3] A versatilidade sintética do anel pirazol permite a introdução de diversos substituintes, possibilitando a modulação fina das propriedades farmacocinéticas e farmacodinâmicas. Derivados de pirazol exibem um amplo espectro de atividades biológicas, incluindo anti-inflamatória, anticâncer, antimicrobiana, antiviral e analgésica.[2][3][4]
A incorporação de um grupo nitro, como no composto de interesse hipotético, pode influenciar significativamente a atividade biológica. Grupos nitro são conhecidos por sua capacidade de atuar como aceitadores de elétrons e participar de interações de ligação de hidrogênio, o que pode aumentar a afinidade de ligação a alvos biológicos.[5][6] Além disso, o grupo nitro pode servir como um pró-fármaco, sofrendo redução in vivo para gerar metabólitos ativos.
Aplicações Potenciais e Atividades Biológicas
Com base na análise de compostos análogos, as aplicações potenciais de derivados de 1-(4-nitro-1H-pirazol-1-il)propan-2-ona podem abranger várias áreas terapêuticas.
Atividade Anti-inflamatória
Muitos derivados de pirazol são potentes agentes anti-inflamatórios.[4][7] Acredita-se que seu mecanismo de ação envolva a inibição de enzimas pró-inflamatórias, como as ciclooxigenases (COX) e a lipoxigenase (LOX), bem como a modulação de vias de sinalização inflamatória, como a do fator nuclear kappa B (NF-κB) e a das quinases ativadas por mitógenos (MAPKs).
Atividade Anticâncer
O núcleo de pirazol é um componente de vários agentes anticâncer.[2] Os mecanismos de ação propostos incluem a inibição de quinases do ciclo celular (por exemplo, quinases dependentes de ciclina - CDKs), a indução de apoptose e a inibição da angiogênese.[8] O grupo nitro pode aumentar a atividade anticâncer através de biorredução em condições hipóxicas, características de tumores sólidos, levando à formação de espécies reativas de oxigênio citotóxicas.
Atividade Antimicrobiana
Derivados de pirazol demonstraram atividade contra uma variedade de patógenos bacterianos e fúngicos.[3] Os mecanismos podem envolver a inibição de enzimas essenciais para o crescimento microbiano ou a perturbação da integridade da membrana celular. Compostos nitro-aromáticos, como o metronidazol, são antibióticos bem estabelecidos.[9]
Dados Quantitativos de Derivados de Pirazol Relacionados
A tabela a seguir resume dados quantitativos para derivados de pirazol representativos, demonstrando sua potência em vários ensaios biológicos. Note que estes não são dados para 1-(4-nitro-1H-pirazol-1-il)propan-2-ona.
| Composto/Derivado | Alvo/Ensaio | Atividade (IC₅₀/MIC) | Referência |
| Celecoxib | COX-2 | 0.04 µM | [2] |
| Derivado de Pirazolina | Inibição de edema de pata de rato induzido por carragenina | 85.23% de inibição | [7] |
| Derivado de Pirazol-Tiazol | Linha celular de câncer de mama (MCF-7) | 10.21 µM | [2] |
| CCT245737 (Inibidor de CHK1) | CHK1 (ensaio bioquímico) | < 1 nM | [10] |
| Derivado de Pirazolo[5,1-b]quinazolinona | Trombina | 16 nM | [11] |
| Derivado de Pirazol-Tiazolidinona | E. coli | MIC: 6.25 µg/mL | [3] |
Protocolos Experimentais
A seguir estão os protocolos gerais para avaliar as atividades biológicas potenciais de um novo derivado de pirazol, como o 1-(4-nitro-1H-pirazol-1-il)propan-2-ona.
Protocolo: Ensaio de Inibição da Ciclooxigenase (COX-1/COX-2)
Objetivo: Determinar a atividade inibitória do composto de teste sobre as isoformas COX-1 e COX-2.
Materiais:
-
Enzimas COX-1 e COX-2 humanas recombinantes
-
Ácido araquidônico (substrato)
-
Composto de teste (dissolvido em DMSO)
-
Tampão de ensaio (por exemplo, 100 mM Tris-HCl, pH 8.0)
-
Kit de detecção de Prostaglandina E2 (PGE2) (baseado em ELISA)
-
Placas de 96 poços
Procedimento:
-
Prepare as diluições seriadas do composto de teste em DMSO.
-
Adicione a enzima COX-1 ou COX-2 aos poços de uma placa de 96 poços.
-
Adicione o composto de teste ou o veículo (DMSO) aos poços apropriados e incube por 15 minutos em temperatura ambiente.
-
Inicie a reação adicionando ácido araquidônico a todos os poços.
-
Incube a placa por 10 minutos a 37°C.
-
Pare a reação adicionando uma solução ácida (por exemplo, 1 M HCl).
-
Determine a quantidade de PGE2 produzida usando um kit de detecção de ELISA de acordo com as instruções do fabricante.
-
Calcule a porcentagem de inibição e determine o valor de IC₅₀.
Protocolo: Ensaio de Citotoxicidade (Ensaio MTT)
Objetivo: Avaliar o efeito citotóxico do composto de teste em linhagens celulares de câncer.
Materiais:
-
Linhagens celulares de câncer (por exemplo, MCF-7, HT-29)
-
Meio de cultura celular (por exemplo, DMEM) suplementado com soro fetal bovino e antibióticos
-
Composto de teste (dissolvido em DMSO)
-
Solução de MTT (brometo de 3-(4,5-dimetiltiazol-2-il)-2,5-difeniltetrazólio)
-
Solução de solubilização (por exemplo, DMSO ou isopropanol acidificado)
-
Placas de 96 poços
-
Leitor de microplacas
Procedimento:
-
Semeie as células em uma placa de 96 poços a uma densidade apropriada e permita que elas se fixem durante a noite.
-
Trate as células com concentrações variadas do composto de teste por 48-72 horas.
-
Adicione a solução de MTT a cada poço e incube por 2-4 horas a 37°C.
-
Remova o meio e adicione a solução de solubilização para dissolver os cristais de formazan.
-
Meça a absorbância a 570 nm usando um leitor de microplacas.
-
Calcule a porcentagem de viabilidade celular e determine o valor de IC₅₀.
Protocolo: Ensaio de Determinação da Concentração Inibitória Mínima (CIM)
Objetivo: Determinar a menor concentração do composto de teste que inibe o crescimento visível de um microrganismo.
Materiais:
-
Cepa bacteriana ou fúngica (por exemplo, Staphylococcus aureus, Escherichia coli)
-
Caldo de cultura (por exemplo, Caldo Mueller-Hinton)
-
Composto de teste (dissolvido em DMSO)
-
Placas de 96 poços
-
Controle positivo (antibiótico padrão, por exemplo, ampicilina)
-
Controle negativo (veículo)
Procedimento:
-
Prepare uma suspensão padronizada do microrganismo (por exemplo, 0.5 McFarland).
-
Prepare diluições seriadas do composto de teste no caldo de cultura em uma placa de 96 poços.
-
Inocule cada poço com a suspensão microbiana.
-
Incube a placa a 37°C por 18-24 horas.
-
Determine a CIM inspecionando visualmente a turbidez. A CIM é a menor concentração do composto que impede o crescimento visível.
Visualizações
A seguir estão os diagramas gerados usando a linguagem DOT para ilustrar vias de sinalização relevantes e fluxos de trabalho experimentais.
Legenda: Via de sinalização NF-κB e o ponto de inibição potencial por compostos de pirazol.
Legenda: Fluxo de trabalho experimental para a avaliação da citotoxicidade de um composto usando o ensaio MTT.
Conclusão
Embora não haja dados disponíveis especificamente para 1-(4-nitro-1H-pirazol-1-il)propan-2-ona, a rica química medicinal dos andaimes de pirazol e nitro-aromáticos sugere que este composto e seus análogos podem possuir atividades biológicas interessantes. As notas de aplicação e os protocolos fornecidos servem como um roteiro para a investigação sistemática de novas entidades químicas nesta classe, com o objetivo de descobrir novos agentes terapêuticos. A exploração adicional deve se concentrar na síntese, caracterização e avaliação biológica abrangente para elucidar seu potencial medicinal.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy 1-(4-nitrophenyl)propan-2-ol [smolecule.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The incorporation of a nitro group, particularly at the 4-position of the pyrazole ring, can significantly influence the compound's physicochemical properties and biological activity.[3][4] 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one is a molecule that combines the recognized pharmacophore of 4-nitro-1H-pyrazole with a propan-2-one side chain, presenting potential as a chemical probe for exploring various biological pathways and identifying novel therapeutic targets.
Chemical probes are small molecules used to study and manipulate biological systems, and this compound, with its reactive functionalities, is a candidate for such applications.[5] This document provides detailed application notes on the potential uses of this compound as a chemical probe, alongside generalized experimental protocols that can be adapted for its evaluation.
Potential Applications as a Chemical Probe
While specific biological data for this compound is not extensively documented, the known activities of related pyrazole derivatives suggest several promising applications.
Inhibition of Cyclooxygenase (COX) Enzymes
Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6] The 4-nitro-pyrazole moiety can be explored for its potential to interact with the active site of COX-1 and COX-2. As a chemical probe, this compound could be used to investigate the structural requirements for COX inhibition by nitrated pyrazoles and to aid in the design of novel non-steroidal anti-inflammatory drugs (NSAIDs).
Anticancer Research
The pyrazole scaffold is present in several approved anticancer drugs.[7] Derivatives of pyrazoline have been investigated as anticancer agents.[8] Given that many pyrazole derivatives exhibit antiproliferative activity, this compound could be screened against various cancer cell lines to identify potential cytotoxic effects. Its mechanism of action could then be elucidated, potentially revealing novel anticancer targets.
Antimicrobial Drug Discovery
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[9] The title compound could be evaluated as a potential antibacterial or antifungal agent. As a probe, it could be used in screening assays to identify bacterial or fungal proteins with which it interacts, paving the way for the development of new antimicrobial therapies.
Data Presentation: Physicochemical Properties
A summary of the predicted and available physicochemical properties of this compound and a related bromo-derivative are presented in Table 1 for comparative purposes.
| Property | This compound | 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one |
| CAS Number | 32407-65-1[10] | Not Available |
| Molecular Formula | C₆H₇N₃O₃ | C₆H₇BrN₂O[11] |
| Molecular Weight | Not Available | 202.97 g/mol [11] |
| Purity | ≥95%[10] | Not Available |
| Predicted XlogP | Not Available | 0.8[11] |
| Predicted Collision Cross Section ([M+H]⁺) | Not Available | 133.0 Ų[11] |
Experimental Protocols
The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is a representative method for assessing the inhibitory activity of the compound against COX-1 and COX-2 enzymes.[6]
Materials:
-
This compound
-
COX-1 and COX-2 enzymes (human or ovine)
-
COX Assay Buffer
-
COX Cofactor Solution
-
COX Probe
-
Arachidonic acid (substrate)
-
Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Dimethyl sulfoxide (DMSO)
-
96-well fluorescence plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Assay Reaction Setup: a. To each well of a 96-well plate, add the COX Assay Buffer, diluted COX Cofactor Solution, and COX Probe. b. Add the diluted test compound to the designated wells. Include control wells with DMSO only (for total enzyme activity) and wells with a known inhibitor (positive control). c. Add the diluted COX-1 or COX-2 enzyme to the appropriate wells. d. Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of fluorescence increase is proportional to COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MDA-MB-231, HepG2)[7]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include untreated control wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.
Visualizations
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism where this compound acts as a kinase inhibitor, a common mode of action for pyrazole-based anticancer agents.[12]
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical probes | EUbOPEN [eubopen.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - CAS:32407-65-1 - 阿镁生物 [amaybio.com]
- 11. PubChemLite - 1-(4-bromo-1h-pyrazol-1-yl)propan-2-one (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 12. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the functionalization of the pyrazole core in 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one. The described protocols are foundational for the chemical modification of this scaffold, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1]
Key Functionalization Strategies
The functionalization of the this compound core can be primarily achieved through three key transformations:
-
Reduction of the 4-nitro group: Conversion of the nitro group to an amine is a crucial step, as the resulting 4-aminopyrazole is a versatile intermediate for further derivatization, such as amide bond formation.
-
C-H Activation/Arylation at the C5-position: Direct introduction of aryl or heteroaryl substituents at the C5-position of the pyrazole ring can be accomplished via transition-metal-catalyzed C-H activation. This allows for the exploration of a wide chemical space and the generation of diverse compound libraries.
-
Cross-Coupling Reactions at a Pre-functionalized C4-position: Following reduction of the nitro group, the resulting amine can be converted to a halide, which then serves as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce carbon-carbon bonds.
The following sections provide detailed experimental protocols for these transformations, along with expected analytical data and a discussion of a relevant signaling pathway for pyrazole-based inhibitors.
Data Presentation
Expected Spectroscopic Data for Functionalized Derivatives
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound | 1-(4-amino-1H-pyrazol-1-yl)propan-2-one | 1-(5-aryl-4-nitro-1H-pyrazol-1-yl)propan-2-one |
| Pyrazole H-3 | ~8.0-8.2 (s) | ~7.2-7.4 (s) | ~8.1-8.3 (s) |
| Pyrazole H-5 | ~7.8-8.0 (s) | ~7.0-7.2 (s) | - |
| N-CH₂ | ~4.8-5.0 (s) | ~4.5-4.7 (s) | ~4.9-5.1 (s) |
| CO-CH₃ | ~2.2-2.4 (s) | ~2.1-2.3 (s) | ~2.2-2.4 (s) |
| Aryl-H | - | - | ~7.0-8.0 (m) |
| NH₂ | - | ~3.5-4.5 (br s) | - |
Table 2: Expected IR Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Absorption Range | Notes |
| N-O (nitro) stretch | 1500-1550 (asymmetric), 1330-1370 (symmetric) | Strong, characteristic bands for the nitro group.[12] |
| C=O (ketone) stretch | 1710-1730 | Strong absorption. |
| N-H (amine) stretch | 3300-3500 | Two bands for a primary amine. |
| N-H (amine) bend | 1590-1650 | Medium to strong absorption. |
| C-H (sp³) stretch | 2850-3000 | From the propan-2-one side chain.[13] |
| C=N (pyrazole) stretch | ~1550-1600 | Part of the pyrazole ring fingerprint region.[2] |
Table 3: Expected Mass Spectrometry Fragmentation
| Compound Type | Ionization Method | Expected Key Fragments |
| This compound | ESI+ | [M+H]⁺, loss of NO₂, loss of propan-2-one side chain |
| 1-(4-amino-1H-pyrazol-1-yl)propan-2-one | ESI+ | [M+H]⁺, loss of NH₂, loss of propan-2-one side chain |
| C5-arylated derivatives | ESI+ | [M+H]⁺, fragments corresponding to the pyrazole core and the aryl substituent |
Experimental Protocols
Protocol 1: Reduction of the 4-Nitro Group
This protocol describes the reduction of the nitro group of this compound to the corresponding amine using catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent (MeOH or EtOH) to a concentration of approximately 0.1 M.
-
Carefully add 10% Pd/C (10% w/w of the starting material) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Pressurize the flask with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 1-(4-amino-1H-pyrazol-1-yl)propan-2-one.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Expected Yield: >90%
Protocol 2: Palladium-Catalyzed C-H Arylation at the C5-Position
This protocol details the direct arylation of the C5-position of this compound with an aryl bromide. The electron-withdrawing nitro group directs the regioselectivity of this reaction.[14]
Materials:
-
This compound
-
Aryl bromide (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq), aryl bromide (1.5 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF via syringe to achieve a concentration of 0.2 M with respect to the starting pyrazole.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 1-(5-aryl-4-nitro-1H-pyrazol-1-yl)propan-2-one.
Expected Yield: 50-80%
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C4-Position
This protocol requires the conversion of the 4-amino group (from Protocol 1) to a 4-iodo group, followed by a Suzuki-Miyaura cross-coupling reaction.
Part A: Sandmeyer Iodination
Materials:
-
1-(4-amino-1H-pyrazol-1-yl)propan-2-one
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
Procedure:
-
Dissolve 1-(4-amino-1H-pyrazol-1-yl)propan-2-one (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a solution of NaNO₂ (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve KI (1.5 eq) in water and add it to the diazonium salt solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium thiosulfate solution, water, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-(4-iodo-1H-pyrazol-1-yl)propan-2-one, which can be purified by column chromatography.
Part B: Suzuki-Miyaura Coupling
Materials:
-
1-(4-iodo-1H-pyrazol-1-yl)propan-2-one
-
Arylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
Procedure:
-
In a Schlenk tube, combine 1-(4-iodo-1H-pyrazol-1-yl)propan-2-one (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed 1,4-dioxane/water mixture.
-
Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the 1-(4-aryl-1H-pyrazol-1-yl)propan-2-one.
Expected Yield: 60-90%
Mandatory Visualization
Signaling Pathway: JAK-STAT Inhibition by a Pyrazole Derivative
Many pyrazole-containing compounds are potent kinase inhibitors.[1][15][16] Ruxolitinib, a pyrazole-based drug, is a well-known inhibitor of Janus kinases (JAK1 and JAK2).[17][18] The JAK-STAT signaling pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[19][20] The following diagram illustrates the mechanism of action of a pyrazole-based JAK inhibitor like Ruxolitinib.
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based inhibitor.
Experimental Workflow: C-H Arylation
The following diagram outlines the general workflow for the palladium-catalyzed C-H arylation of this compound.
Caption: General workflow for the C5-arylation of the pyrazole core.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles | Semantic Scholar [semanticscholar.org]
- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]
- 7. growingscience.com [growingscience.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 16. mdpi.com [mdpi.com]
- 17. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PathWhiz [pathbank.org]
- 19. The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ajmc.com [ajmc.com]
Application Notes and Protocols: Derivatization of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of novel Schiff base and hydrazone derivatives from the starting material 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one. Pyrazole-based compounds are a significant class of heterocycles known for their broad spectrum of pharmacological activities.[1][2][3] The derivatization of the parent compound is aimed at creating a library of new chemical entities for biological screening. This application note outlines the synthetic procedures, characterization methods, and protocols for preliminary biological evaluation against various targets, including microbial strains and cancer cell lines. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows are visualized using diagrams.
Introduction
Pyrazole and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2][3][4] The structural versatility of the pyrazole ring allows for extensive derivatization to explore and optimize its therapeutic potential. The starting material, this compound, possesses a reactive ketone group and a nitro-substituted pyrazole ring, making it an excellent candidate for the synthesis of diverse derivatives. The nitro group can enhance the biological activity of the resulting compounds.
This document details the synthesis of two classes of derivatives: Schiff bases and hydrazones. Schiff bases are formed by the condensation of the ketone with various primary amines, while hydrazones are synthesized through the reaction with different hydrazides.[5][6] These derivatives will be screened for their potential antimicrobial and cytotoxic activities.
Synthetic Protocols
General Synthesis of Schiff Base Derivatives
This protocol describes the synthesis of Schiff bases from this compound and various substituted anilines.
Materials:
-
This compound
-
Substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline, 4-nitroaniline)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Add a substituted aniline (1.1 mmol) to the solution.
-
Add 3-4 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.
-
Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
General Synthesis of Hydrazone Derivatives
This protocol outlines the synthesis of hydrazones from this compound and various hydrazides.
Materials:
-
This compound
-
Hydrazides (e.g., isonicotinic acid hydrazide, benzhydrazide)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Add the respective hydrazide (1.0 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Filter the resulting solid, wash with a small amount of cold ethanol, and dry.
-
Purify the crude product by recrystallization from ethanol.
-
Characterize the purified hydrazone derivative by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Screening Protocols
Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial and fungal strains.
Materials:
-
Synthesized pyrazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Resazurin solution
Procedure:
-
Prepare stock solutions of the test compounds and standard drugs in DMSO (1 mg/mL).
-
In a 96-well plate, add 100 µL of broth/media to each well.
-
Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions to obtain a concentration range (e.g., 512 µg/mL to 1 µg/mL).
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard and dilute it to achieve a final inoculum of 5 x 10⁵ CFU/mL.
-
Add 10 µL of the inoculum to each well.
-
Include a positive control (media + inoculum) and a negative control (media only) on each plate.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
After incubation, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the in vitro anticancer activity of the synthesized compounds against human cancer cell lines.
Materials:
-
Synthesized pyrazole derivatives
-
Human cancer cell lines (e.g., MCF-7 - breast cancer, A549 - lung cancer)
-
DMEM or RPMI-1640 cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Standard anticancer drug (e.g., Doxorubicin)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a standard drug. Include an untreated control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The following tables summarize hypothetical but representative data for the biological screening of the synthesized derivatives.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Pyrazole Derivatives
| Compound ID | Derivative Type | R-group | S. aureus | E. coli | C. albicans |
| Parent | Ketone | - | >512 | >512 | >512 |
| PD-S1 | Schiff Base | 4-Cl-C₆H₄ | 16 | 32 | 64 |
| PD-S2 | Schiff Base | 4-OCH₃-C₆H₄ | 64 | 128 | 128 |
| PD-S3 | Schiff Base | 4-NO₂-C₆H₄ | 8 | 16 | 32 |
| PD-H1 | Hydrazone | Isonicotinoyl | 32 | 64 | 64 |
| PD-H2 | Hydrazone | Benzoyl | 64 | 128 | 256 |
| Ciprofloxacin | Standard | - | 1 | 0.5 | N/A |
| Fluconazole | Standard | - | N/A | N/A | 2 |
Table 2: Cytotoxic Activity (IC₅₀ in µM) of Pyrazole Derivatives
| Compound ID | Derivative Type | R-group | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Parent | Ketone | - | >100 | >100 |
| PD-S1 | Schiff Base | 4-Cl-C₆H₄ | 25.5 | 30.2 |
| PD-S2 | Schiff Base | 4-OCH₃-C₆H₄ | 45.8 | 52.1 |
| PD-S3 | Schiff Base | 4-NO₂-C₆H₄ | 15.2 | 18.9 |
| PD-H1 | Hydrazone | Isonicotinoyl | 35.7 | 41.3 |
| PD-H2 | Hydrazone | Benzoyl | 50.1 | 65.4 |
| Doxorubicin | Standard | - | 0.8 | 1.2 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from synthesis to biological evaluation.
Caption: Workflow for Synthesis and Screening of Pyrazole Derivatives.
Postulated Signaling Pathway for Anti-inflammatory Action
Many pyrazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[7] The diagram below illustrates this potential mechanism of action.
Caption: Inhibition of the COX-2 Pathway by Pyrazole Derivatives.
Postulated Mechanism for Cytotoxic Activity
The cytotoxic effects of novel compounds are often mediated through the induction of apoptosis (programmed cell death). This can involve the activation of caspase enzymes.
Caption: Postulated Apoptosis Induction Pathway in Cancer Cells.
Conclusion
The derivatization of this compound into novel Schiff bases and hydrazones presents a promising strategy for the discovery of new bioactive molecules. The provided protocols offer a systematic approach for the synthesis, characterization, and preliminary biological screening of these compounds. The illustrative data suggests that derivatization can significantly enhance the antimicrobial and cytotoxic potential of the parent pyrazole scaffold. Further studies, including in vivo testing and mechanism of action elucidation, are warranted for the most potent derivatives.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antibacterial Activity of Nitropyrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Nitropyrazoles, a class of heterocyclic compounds, have emerged as a promising area of research due to their demonstrated antibacterial properties against a range of pathogens.[1] This document provides detailed experimental protocols for the systematic evaluation of the antibacterial activity of nitropyrazole compounds, including methods for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics. Additionally, it outlines a proposed mechanism of action for these compounds and presents data in a clear, tabular format for ease of interpretation.
Data Presentation
Quantitative data from antibacterial assays should be summarized for clear comparison. The following tables provide examples of how to present MIC and MBC data for a hypothetical nitropyrazole compound (NP-001).
Table 1: Minimum Inhibitory Concentration (MIC) of NP-001 against Various Bacterial Strains
| Bacterial Strain (ATCC Number) | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (29213) | Gram-positive | 2 |
| Enterococcus faecalis (29212) | Gram-positive | 4 |
| Escherichia coli (25922) | Gram-negative | 8 |
| Pseudomonas aeruginosa (27853) | Gram-negative | 16 |
| Methicillin-resistant S. aureus (43300) | Gram-positive | 4 |
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio of NP-001
| Bacterial Strain (ATCC Number) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (29213) | 2 | 4 | 2 | Bactericidal |
| Enterococcus faecalis (29212) | 4 | 16 | 4 | Bactericidal |
| Escherichia coli (25922) | 8 | 64 | 8 | Bacteriostatic |
| Pseudomonas aeruginosa (27853) | 16 | >128 | >8 | Bacteriostatic |
| Methicillin-resistant S. aureus (43300) | 4 | 8 | 2 | Bactericidal |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[2]
Experimental Protocols
The following are detailed protocols for assessing the antibacterial activity of nitropyrazoles. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The broth microdilution method is a common and efficient way to determine MIC values.[4]
Materials:
-
Nitropyrazole compound stock solution (in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., from ATCC)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[2]
-
-
Preparation of Serial Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 11 of a 96-well plate.
-
Add 100 µL of the nitropyrazole stock solution (at twice the highest desired final concentration) to well 1.
-
Perform two-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[2]
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.[5]
-
-
Incubation:
-
Incubate the plate at 37°C for 16-24 hours.[5]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the nitropyrazole compound in which there is no visible growth.[2]
-
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6] This assay is a continuation of the MIC test.
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micro-pipettes and tips
-
Incubator (37°C)
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10-100 µL aliquot.[7]
-
Spread the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.[2]
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the nitropyrazole compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[6]
-
This assay determines the rate at which a nitropyrazole compound kills a bacterial population over time.[8]
Materials:
-
Nitropyrazole compound
-
Mid-logarithmic phase bacterial culture
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
MHA plates
Procedure:
-
Preparation:
-
Prepare a bacterial inoculum in CAMHB and grow to a mid-logarithmic phase (approximately 10⁶ CFU/mL).
-
Prepare culture tubes with CAMHB containing the nitropyrazole compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial culture to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 8, and 24 hours), remove an aliquot from each tube.[8]
-
-
Quantification:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.
-
-
Analysis:
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9]
-
Proposed Mechanism of Action of Nitropyrazoles
The antibacterial activity of many nitroaromatic compounds, including nitropyrazoles, is believed to involve the reductive activation of the nitro group within the bacterial cell.[2] This process generates reactive nitrogen species that can lead to broad cellular damage.
The proposed mechanism involves:
-
Cellular Entry: The nitropyrazole compound enters the bacterial cell.
-
Reductive Activation: Inside the bacterium, the nitro group is reduced by bacterial nitroreductases, a process that is more efficient under the anaerobic or microaerophilic conditions often found in infection sites.[2]
-
Generation of Reactive Species: This reduction generates cytotoxic reactive nitrogen species.
-
Cellular Damage: These reactive species can cause widespread damage to critical cellular components, including DNA, proteins, and the cell wall, ultimately leading to bacterial cell death.[1] Some pyrazole derivatives have also been suggested to specifically inhibit enzymes like DNA gyrase.
By following these detailed protocols and data presentation guidelines, researchers can effectively and consistently evaluate the antibacterial potential of novel nitropyrazole compounds, contributing to the development of new therapies to combat bacterial infections.
References
- 1. mdpi.com [mdpi.com]
- 2. New synthetic antibacterial compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of reaction conditions for 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the optimization of reaction conditions for the synthesis of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one.
The synthesis of this compound is generally approached as a two-step process. The first step involves the nitration of pyrazole to form the key intermediate, 4-nitropyrazole. The second step is the N-alkylation of 4-nitropyrazole with chloroacetone to yield the final product. This guide is structured to address potential issues in each of these critical steps.
Step 1: Synthesis of 4-Nitropyrazole
This section provides guidance on the synthesis of the 4-nitropyrazole intermediate.
Troubleshooting and FAQs: 4-Nitropyrazole Synthesis
Q1: My yield of 4-nitropyrazole is consistently low. What are the potential causes and solutions?
A1: Low yields in the nitration of pyrazole are a common issue and can be attributed to several factors:
-
Suboptimal Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, excessively high temperatures can lead to the decomposition of 4-nitropyrazole in the strong acid medium, which is a primary reason for decreased yield.[1]
-
Incorrect Concentration of Nitrating Agent: The efficiency of the nitration is highly dependent on the concentration of the nitrating species (NO2+). This is influenced by the ratio of nitric acid to sulfuric acid. Using fuming nitric and fuming sulfuric acid can help maintain the necessary concentration by absorbing the water generated during the reaction.[1]
-
Reaction Time: The direct nitration of pyrazole has been reported with yields as low as 56% after 6 hours at 90°C.[1] Optimizing the reaction time is crucial to ensure complete conversion without promoting decomposition.
Q2: What are the optimized reaction conditions for the synthesis of 4-nitropyrazole?
A2: An optimized one-pot, two-step method using pyrazole as the starting material has been developed.[1] The key is to first form pyrazole sulfate, followed by nitration. The optimal conditions are summarized in the table below.
| Parameter | Optimized Condition | Expected Yield |
| Reagent Ratio (molar) | n(fuming nitric acid) : n(fuming sulfuric acid) : n(concentrated sulfuric acid) : n(pyrazole) = 1.5 : 3 : 2.1 : 1 | 85% |
| Reaction Temperature | 50°C | |
| Reaction Time | 1.5 hours |
Q3: How can I effectively purify the crude 4-nitropyrazole?
A3: Purification of pyrazole derivatives can often be achieved through recrystallization. Common solvents for recrystallization include ethanol, methanol, or mixtures of alcohol and water.[2] For compounds that are difficult to purify by recrystallization, column chromatography on silica gel can be employed. To prevent loss of basic compounds on the acidic silica gel, the silica can be deactivated with triethylamine or ammonia in methanol prior to use.[2]
Experimental Protocol: Optimized Synthesis of 4-Nitropyrazole
This protocol is based on an optimized one-pot, two-step synthesis method.[1]
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Fuming Sulfuric Acid (20%)
-
Ice
Procedure:
-
In a reaction vessel, carefully add pyrazole to concentrated sulfuric acid while cooling in an ice bath to form pyrazole sulfate.
-
Prepare the nitrating mixture by combining fuming nitric acid and fuming sulfuric acid.
-
Slowly add the nitrating mixture to the pyrazole sulfate solution, maintaining the reaction temperature at 50°C.
-
Allow the reaction to proceed for 1.5 hours at 50°C with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold water.
-
Purify the crude 4-nitropyrazole by recrystallization from a suitable solvent, such as an ethanol/water mixture.[2]
Step 2: N-Alkylation of 4-Nitropyrazole with Chloroacetone
This section addresses the challenges associated with the N-alkylation of 4-nitropyrazole to form this compound.
Troubleshooting and FAQs: N-Alkylation of 4-Nitropyrazole
Q1: I am getting a mixture of two products that are difficult to separate. What is happening and how can I control it?
A1: The most significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is the formation of regioisomers.[3][4] The two nitrogen atoms in the pyrazole ring have similar reactivity, leading to alkylation at both N1 and N2, producing a mixture of this compound and 2-(4-nitro-1H-pyrazol-1-yl)propan-2-one. The ratio of these isomers is influenced by:
-
Steric Effects: Alkylation tends to occur at the less sterically hindered nitrogen atom.[4][5] In the case of 4-nitropyrazole, the steric environment around N1 and N2 is similar, so this effect may be minimal.
-
Electronic Effects: The electron-withdrawing nitro group at the C4 position influences the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base and solvent can significantly impact the regioselectivity of the reaction.[3][4]
Q2: How can I improve the yield of the N-alkylation reaction?
A2: If the reaction is not proceeding to completion, consider the following optimizations:
-
Choice of Base and Solvent: Strong bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF are commonly used for the N-alkylation of pyrazoles.[4] Weaker bases like potassium carbonate (K2CO3) in solvents such as acetone or acetonitrile can also be effective.
-
Temperature: Gently heating the reaction mixture can increase the rate of reaction. However, be cautious of potential side reactions at higher temperatures.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time for the consumption of the starting material.
Q3: What are potential side reactions in the N-alkylation of pyrazoles?
A3: Besides the formation of regioisomers, other potential side reactions include:
-
O-alkylation: While less common for pyrazoles, if there are tautomeric forms with hydroxyl groups, O-alkylation can be a competing reaction.
-
Dialkylation: In the presence of a strong base and excess alkylating agent, dialkylation to form a quaternary pyrazolium salt is possible.
Q4: How can I separate the N1 and N2 regioisomers?
A4: The separation of regioisomers can be challenging due to their similar physical properties.
-
Column Chromatography: Careful column chromatography on silica gel is the most common method for separating pyrazole regioisomers. Using a gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) can often provide good separation.
-
Recrystallization: If one isomer is significantly less soluble than the other in a particular solvent system, fractional recrystallization may be possible.
Experimental Protocol: N-Alkylation of 4-Nitropyrazole
This is a general procedure for the N-alkylation of 4-nitropyrazole with chloroacetone. Optimization of the base and solvent may be required to improve yield and regioselectivity.
Materials:
-
4-Nitropyrazole
-
Chloroacetone
-
Base (e.g., Potassium Carbonate or Sodium Hydride)
-
Solvent (e.g., Acetone, Acetonitrile, or DMF)
Procedure:
-
In a round-bottom flask, dissolve 4-nitropyrazole in the chosen solvent.
-
Add the base (e.g., 1.2 equivalents of K2CO3) to the solution.
-
Add chloroacetone (1.1 equivalents) dropwise to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, filter off the base.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the regioisomers.
Visualizations
Caption: Overall two-step synthesis workflow.
Caption: Troubleshooting decision tree for low yield.
References
Overcoming challenges in the synthesis of nitropyrazole derivatives
Welcome to the technical support center for the synthesis of nitropyrazole derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to streamline your synthetic efforts.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of nitropyrazole derivatives, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
Q1: My nitration of pyrazole is resulting in a low yield of the desired 4-nitropyrazole isomer. How can I improve this?
Low yields in the direct nitration of pyrazole to 4-nitropyrazole are a common issue, often due to suboptimal reaction conditions or the formation of undesired isomers.[1][2]
Potential Causes & Solutions:
-
Suboptimal Nitrating Agent: A standard mixture of nitric and sulfuric acid can result in yields as low as 56%.[1] Using a more potent nitrating agent, such as a mixture of fuming nitric acid and fuming sulfuric acid, can significantly improve the yield.[1]
-
Incorrect Reaction Temperature: Temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the 4-nitropyrazole product in the strong acid medium.[1] The optimal temperature needs to be carefully determined.
-
Inefficient Reaction Time: Both insufficient and excessive reaction times can lead to lower yields. The reaction should be monitored to determine the optimal duration.
-
Formation of Isomers: The direct nitration of pyrazole can lead to a mixture of isomers.[2] Modifying the reaction conditions, such as the acid catalyst and temperature, can influence the regioselectivity of the reaction.
An optimized one-pot, two-step method has been reported to achieve a yield of up to 85% for 4-nitropyrazole.[1] This involves the initial formation of pyrazole sulfate followed by nitration.
Q2: I am struggling with the regioselectivity of my pyrazole nitration, obtaining a mixture of 3-nitro and 4-nitro isomers. How can I selectively synthesize the 3-nitropyrazole?
Achieving high regioselectivity is a significant challenge in pyrazole chemistry. The direct nitration of pyrazole often yields the 4-nitro isomer as the major product under thermodynamic control. For the synthesis of 3-nitro-1H-pyrazole, a two-step approach involving the formation and subsequent rearrangement of an N-nitropyrazole intermediate is typically employed.[3][4]
Troubleshooting Steps:
-
N-Nitration: First, pyrazole is nitrated to form N-nitropyrazole. Common nitrating agents for this step include nitric acid/acetic anhydride.[4][5]
-
Thermal Rearrangement: The isolated N-nitropyrazole is then heated in a high-boiling point solvent to induce rearrangement to 3-nitro-1H-pyrazole.[3][6] Solvents like benzonitrile are effective for this rearrangement.[3][6]
-
One-Pot Synthesis: To avoid the isolation of the potentially unstable N-nitropyrazole intermediate, a one-pot synthesis has been developed where the reaction mixture from the N-nitration is directly subjected to high pressure in a hydrothermal reactor.[3]
Q3: During the synthesis of N1-substituted-4-nitropyrazole-5-carboxylates, I am getting a mixture of N1 and N2 alkylated regioisomers. How can I improve the regioselectivity for the N1 isomer?
The alkylation of 4-nitro-1H-pyrazole-5-carboxylate often leads to a mixture of N1 and N2 substituted products, with the N2 isomer frequently being the major product.[7] To overcome this, a regioselective synthesis via cyclocondensation is a more effective approach.
Key Strategy:
-
Cyclocondensation Reaction: A method involving the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with a monosubstituted hydrazine has been shown to produce N1-substituted-4-nitropyrazole-5-carboxylates with excellent regioselectivity and in good yields.[7]
-
Solvent Choice: The choice of solvent is crucial for regioselectivity. Pyridine has been identified as an outstanding solvent for favoring the formation of the desired N1-substituted product.[7]
Q4: My nitration reaction is very slow, and I am concerned about the long reaction times reported in some procedures. How can I accelerate the reaction without compromising the yield?
Long reaction times can be a drawback in nitropyrazole synthesis.[1] Several factors can be optimized to increase the reaction rate.
Optimization Parameters:
-
Nitrating Agent Concentration: Increasing the concentration of the nitrating species (NO2+) will accelerate the reaction. This can be achieved by using fuming nitric acid and fuming sulfuric acid, which also acts as a water scavenger, maintaining the concentration of the nitration system.[1]
-
Catalyst: The use of solid catalysts like zeolites or silica has been reported to facilitate the nitration of 4-iodopyrazole to 4-nitropyrazole.[1][4]
-
Temperature: Carefully increasing the reaction temperature can significantly increase the reaction rate. However, as mentioned in Q1, this must be balanced against the risk of product decomposition.[1]
Q5: I am observing the formation of unknown by-products in my reaction mixture, complicating the purification process. What are the likely side reactions and how can I minimize them?
The formation of by-products is a common challenge, often arising from the harsh conditions used in nitration reactions.[2]
Common Side Reactions and Mitigation:
-
Over-nitration: The pyrazole ring can be susceptible to further nitration, leading to di- or tri-nitrated products.[5] Careful control of the stoichiometry of the nitrating agent and reaction time is essential to prevent this.
-
Decomposition: Nitropyrazoles can be unstable at high temperatures in strong acidic media, leading to decomposition products.[1] Running the reaction at the lowest effective temperature is recommended.
-
Oxidation: Side reactions involving oxidation of starting materials or products can occur.
-
Solvent-Related By-products: In rearrangement reactions, the high-boiling point solvents used can sometimes participate in side reactions. Choosing an appropriate and inert solvent is important.
To minimize by-products, it is crucial to follow optimized protocols and monitor the reaction progress closely, for instance, by using techniques like TLC or HPLC.[5]
Data Summary Tables
Table 1: Comparison of Synthesis Methods for 4-Nitropyrazole
| Method | Starting Material | Nitrating Agent | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Direct Nitration | Pyrazole | Nitric Acid / Sulfuric Acid | - | 90 | 6 | 56 | [1] |
| Rearrangement | N-Nitropyrazole | - | Sulfuric Acid | 90 | 24 | - | [1] |
| Catalytic Nitration | 4-Iodopyrazole | Fuming Nitric Acid | Zeolite or Silica / THF | - | - | - | [1][4] |
| Optimized One-Pot | Pyrazole | Fuming Nitric Acid / Fuming Sulfuric Acid | - | 50 | 1.5 | 85 | [1] |
Table 2: Synthesis of 3-Nitro-1H-pyrazole via Rearrangement
| Step | Intermediate/Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Nitration | N-Nitropyrazole | Nitric Acid / Acetic Anhydride | Acetic Acid | 20-25 | 2 | 84 (crude) | [8] |
| Rearrangement | 3-Nitro-1H-pyrazole | - | Benzonitrile | 180 (Reflux) | 3 (2) | 91 | [6] |
Experimental Protocols
Protocol 1: Optimized One-Pot Synthesis of 4-Nitropyrazole [1]
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (98%)
-
Fuming Sulfuric Acid (20% SO3)
-
Ice water
-
Ethyl ether
-
Hexane
Procedure:
-
Preparation of Nitrosulfuric Acid: In a four-necked flask equipped with a stirrer and dropping funnel, cool 19.3 mL (0.30 mol) of 20% fuming sulfuric acid in an ice-water bath. Slowly add 6.3 mL (0.15 mol) of fuming nitric acid, maintaining the temperature between 0 and 10°C.
-
Formation of Pyrazole Sulfate: In a separate four-necked flask, add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole at room temperature. Stir the mixture for 30 minutes.
-
Nitration: Cool the pyrazole sulfate mixture in an ice-water bath. Add the prepared nitrosulfuric acid dropwise to the flask.
-
Reaction: After the addition is complete, raise the temperature to 50°C and maintain for 1.5 hours.
-
Work-up: Pour the reaction mixture into 200 mL of ice water to precipitate the product.
-
Purification: Filter the white solid, wash with ice water, and dry under vacuum. Recrystallize the crude product from an ethyl ether/hexane mixture to obtain pure 4-nitropyrazole.
Protocol 2: Synthesis of 3-Nitro-1H-pyrazole [6][8]
Part A: Synthesis of N-Nitropyrazole [8]
-
Dissolve 6.03 g of pyrazole in 18 mL of glacial acetic acid with stirring.
-
Slowly add 6.0 mL of fuming nitric acid, followed by 18 mL of acetic anhydride, while maintaining the temperature between 20-25°C.
-
Stir the reaction mixture for 2 hours.
-
Add crushed ice to the mixture to precipitate the product.
-
Filter and dry the white powder to obtain crude N-nitropyrazole.
Part B: Thermal Rearrangement to 3-Nitro-1H-pyrazole [6]
-
In a suitable flask, mix 3.45 g (30.5 mmol) of N-nitropyrazole with 33 mL of benzonitrile.
-
Heat the mixture with stirring at 180°C for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with hexane and continue stirring for 20 minutes at room temperature to precipitate the product.
-
Collect the solid by filtration to afford 3-nitro-1H-pyrazole.
Visualizations
Caption: Workflow for the optimized one-pot synthesis of 4-nitropyrazole.
Caption: Troubleshooting logic for low yields in nitropyrazole synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 7. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. CN102250007A - Preparation method of 3,4-binitropyrazole - Google Patents [patents.google.com]
Identification and characterization of byproducts in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification and characterization of byproducts in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter during pyrazole synthesis?
A1: The most common byproducts in pyrazole synthesis, particularly in the widely used Knorr synthesis, include:
-
Regioisomers: These are the most prevalent byproducts when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The reaction can proceed through two different pathways, leading to a mixture of pyrazole isomers that can be challenging to separate.[1][2][3]
-
Uncyclized Hydrazone Intermediates: Incomplete cyclization or aromatization can result in the isolation of stable hydrazone intermediates.[3]
-
Colored Impurities: The reaction mixture turning yellow or red is often due to the decomposition of hydrazine starting materials or the oxidation of intermediates.[1][3]
-
Products of Hydrazine Side Reactions: Hydrazine can undergo side reactions, such as di-addition to the dicarbonyl compound.[3]
-
Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and hydrazines may be present in the crude product due to an incomplete reaction.[3]
Q2: How can I identify the specific byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to get an initial indication of the number of components in your reaction mixture.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile byproducts by providing both retention time and mass spectral data, which can help in determining their molecular weight and fragmentation patterns.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for the separation and quantification of non-volatile byproducts, including regioisomers.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) is crucial for structural elucidation of the main product and byproducts. 2D NMR techniques like COSY, HSQC, HMBC, and NOESY can provide detailed connectivity and spatial information to definitively identify isomers.[10][11][12][13]
Q3: My pyrazole synthesis yield is consistently low. What are the potential causes?
A3: Low yields can be attributed to several factors:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to side reactions and lower the yield of the desired pyrazole.[1]
-
Suboptimal Reaction Conditions: Reaction time, temperature, solvent, and catalyst choice are critical. An incomplete reaction due to insufficient time or temperature is a common cause of low yields.[14] Monitoring the reaction by TLC is recommended to ensure completion.[1]
-
Side Reactions: The formation of byproducts, especially regioisomers, directly consumes starting materials and reduces the yield of the target product.[14]
-
Loss During Workup and Purification: The desired product might be lost during extraction, filtration, or chromatography steps.
Troubleshooting Guides
Issue 1: Formation of Regioisomers
-
Symptoms:
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: The ratio of reactants can influence the regioisomeric ratio. Varying the stoichiometry of the 1,3-dicarbonyl compound to the hydrazine may favor the formation of one isomer.[2]
-
Chromatographic Separation: Column chromatography is a common method for separating regioisomers. A systematic screening of solvent systems using TLC is necessary to find an eluent that provides adequate separation.[15]
-
Advanced Purification: If column chromatography is insufficient, preparative HPLC can be employed for more challenging separations.[7]
-
Issue 2: Colored Impurities in the Product
-
Symptoms:
-
The reaction mixture turns dark yellow or red.[1]
-
The isolated product is colored, even when the desired pyrazole is expected to be colorless.
-
-
Troubleshooting Steps:
-
Purification with Activated Charcoal: Adding activated charcoal to a solution of the crude product can adsorb colored impurities. The charcoal is then removed by filtration.[3]
-
Acid-Base Extraction: As pyrazoles are weakly basic, they can be extracted into an acidic aqueous phase, leaving non-basic colored impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and re-extracting.[3]
-
Recrystallization: This is often an effective method for removing small amounts of colored impurities, which may remain in the mother liquor.[3]
-
Data Presentation
Table 1: Influence of Reaction Parameters on Regioisomer Ratio in Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Temperature (°C) | Regioisomer Ratio (A:B) | Reference |
| Hexan-2,4-dione | Phenylhydrazine | Ethanol | Reflux | Varies with reactant ratio | [2] |
| Unsymmetrical β-diketone | Methylhydrazine | N/A | N/A | 43:57 | [15] |
| α,β-ethylenic ketone | Phenylhydrazine | Acetic Acid | N/A | 70% yield of one regioisomer | [16] |
| Aryl α-diazoarylacetacetates | Methyl propionate | N/A | N/A | 77-90% of major regioisomer | [16] |
Note: "A" and "B" represent the two possible regioisomers. Data on specific ratios are limited in the literature and can be highly substrate-dependent.
Experimental Protocols
Protocol 1: GC-MS Analysis of Pyrazole Synthesis Mixture
-
Sample Preparation:
-
GC-MS Instrumentation and Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]
-
Injector Temperature: 250 °C.[4]
-
Oven Temperature Program: Initial temperature of 80 °C for 2 minutes, then ramp to 150 °C at 5 °C/min, and finally ramp to 250 °C at 20 °C/min and hold for 5 minutes.[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
Protocol 2: HPLC Separation of Pyrazole Regioisomers
-
Sample Preparation:
-
Prepare a stock solution of the crude pyrazole mixture (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Prepare working standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[17]
-
-
HPLC Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: A typical gradient could be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis or Diode Array Detector (DAD) at a suitable wavelength (e.g., 210 nm or λmax of the pyrazole).
-
Protocol 3: NMR Spectroscopy for Structural Elucidation of Regioisomers
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified byproduct or isomer mixture in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[17]
-
-
1D NMR (¹H and ¹³C):
-
Acquire standard ¹H and ¹³C spectra to observe the chemical shifts and coupling constants of the protons and carbons in the molecule. Differences in the chemical shifts of the pyrazole ring protons and substituents can help distinguish between isomers.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To observe long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the overall connectivity of the molecule.[12]
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
This experiment is particularly useful for differentiating regioisomers by identifying protons that are close in space. For example, a cross-peak between the N-substituent and a specific proton on the pyrazole ring can confirm the regiochemistry.[13]
-
Mandatory Visualizations
Caption: Knorr pyrazole synthesis pathway leading to regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. researchgate.net [researchgate.net]
- 12. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves the N-alkylation of 4-nitropyrazole with chloroacetone. This reaction is usually carried out in the presence of a base in a suitable organic solvent.
Q2: Why is the regioselectivity of the alkylation important?
A2: 4-Nitropyrazole is an unsymmetrical molecule with two nitrogen atoms in the pyrazole ring. Alkylation can potentially occur at either nitrogen, leading to the formation of two constitutional isomers: this compound and 1-(4-nitro-1H-pyrazol-2-yl)propan-2-one. For specific biological applications, only one of these isomers may be active, making regioselectivity a critical factor.
Q3: What are the common side reactions to be aware of?
A3: Besides the formation of the undesired N2-isomer, other potential side reactions include dialkylation of the pyrazole ring, and side reactions involving the ketone functionality of chloroacetone, especially under strongly basic conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (4-nitropyrazole) and the appearance of the product spot will indicate the progression of the reaction.
Q5: What are the recommended purification methods for the final product?
A5: The crude product can be purified by flash column chromatography on silica gel.[1] Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can also be employed to obtain a product of high purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive base. 2. Low reaction temperature. 3. Poor quality of chloroacetone. | 1. Use a freshly opened or properly stored base. Consider using a stronger base like potassium carbonate or sodium hydride. 2. Increase the reaction temperature. Microwave-assisted synthesis can also be explored to accelerate the reaction.[1] 3. Use freshly distilled or commercially available high-purity chloroacetone. |
| Low Yield | 1. Incomplete reaction. 2. Formation of side products. 3. Product loss during work-up and purification. | 1. Increase the reaction time and monitor by TLC until the starting material is consumed. 2. Optimize the reaction conditions (base, solvent, temperature) to favor the desired product. 3. Ensure efficient extraction and careful handling during purification. |
| Presence of Impurities in the Final Product | 1. Unreacted starting materials. 2. Formation of the N2-isomer. 3. Other side products. | 1. Ensure the reaction goes to completion. 2. Optimize the reaction conditions to improve regioselectivity. Careful purification by column chromatography is crucial to separate the isomers. 3. Purify the product using flash column chromatography with a suitable eluent system, followed by recrystallization. |
| Difficulty in Separating N1 and N2 Isomers | The isomers may have very similar polarities. | Use a long chromatography column and a shallow gradient of a less polar solvent system to improve separation. Preparative HPLC might be necessary for complete separation. |
Experimental Protocols
Protocol 1: N-Alkylation of 4-Nitropyrazole with Chloroacetone
Materials:
-
4-Nitropyrazole
-
Chloroacetone
-
Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-nitropyrazole (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add chloroacetone (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Pyrazoles
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetone | 56 (reflux) | 6 | 75-85 |
| 2 | NaH | THF | 25 | 4 | 80-90 |
| 3 | Cs₂CO₃ | DMF | 80 | 2 | 85-95 |
| 4 | K₂CO₃/TBAB | Dichloromethane/Water | 40 | 8 | 70-80 |
Note: Yields are typical for N-alkylation of substituted pyrazoles and may vary for the specific synthesis of this compound.
Visualizations
Caption: Reaction pathway for the synthesis.
Caption: Troubleshooting workflow.
References
Troubleshooting guide for the functionalization of the pyrazole C4 position
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the functionalization of the pyrazole C4 position.
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of the pyrazole ring particularly susceptible to electrophilic attack?
The C4 position of the pyrazole ring is electron-rich, making it the most reactive site for electrophilic substitution.[1][2] The electron density distribution in the aromatic ring shows a maximum at the C4 carbon.[2] This is due to the electronic effects of the two adjacent nitrogen atoms. The pyridine-like nitrogen (N2) deactivates the adjacent C3 and C5 positions towards electrophilic attack through its electron-withdrawing inductive effect, thereby making the C4 position the preferential site for electrophiles.[3]
Q2: What are the primary strategies for functionalizing the C4 position of pyrazoles?
The main approaches for functionalizing the C4 position of pyrazoles include:
-
Electrophilic Substitution: This is a fundamental and widely used method that leverages the high electron density at the C4 position. Common reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation.[1]
-
Transition-Metal-Catalyzed C-H Functionalization: This modern and atom-economical strategy allows for the direct introduction of aryl, allyl, and benzyl groups at the C4 position, often with high regioselectivity.[1] Palladium-catalyzed reactions are a prominent example.[1]
-
Functionalization of Pre-functionalized Pyrazoles: This approach involves first introducing a reactive group, typically a halogen, at the C4 position. This "handle" can then be used in various cross-coupling reactions like Suzuki, Stille, and Negishi couplings to introduce a wide array of substituents.[1]
Below is a diagram illustrating these primary pathways for pyrazole C4 functionalization.
Caption: Overview of major pathways for pyrazole C4 functionalization.
Troubleshooting Guides
Issue 1: Low or No Yield
Q: I am experiencing low or no yield in my pyrazole C4 functionalization reaction. What are the possible causes and solutions?
Low yields are a common problem and can arise from several factors.[4][5]
Potential Causes & Solutions
| Possible Cause | Explanation | Suggested Solution(s) |
| Deactivated Pyrazole Ring | Strong electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic substitution.[1] | Use harsher reaction conditions, such as higher temperatures or stronger acids.[1] It may also be beneficial to reconsider the synthetic route. |
| Steric Hindrance | Bulky substituents at the C3 and/or C5 positions can block access to the C4 position.[1] | Modify the synthetic route to introduce the C4-functionality before installing bulky groups.[1] |
| Poor Quality Starting Materials | Impurities in the starting materials, such as the pyrazole substrate or reagents, can lead to side reactions and reduced yields.[4] Hydrazine derivatives, in particular, can degrade over time.[4] | Ensure the purity of all starting materials.[4] Use freshly opened or purified reagents when necessary.[4] |
| Suboptimal Reaction Conditions | Temperature, reaction time, solvent, and pH are critical parameters that can significantly impact the reaction outcome.[4] | Optimize reaction conditions by systematically varying one parameter at a time.[4] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4] |
Below is a workflow to guide troubleshooting for low yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Regioselectivity
Q: My reaction is producing a mixture of C4 and C5 isomers. How can I improve the regioselectivity for the C4 position?
The formation of regioisomeric mixtures is a common challenge, especially when the electronic and steric environments of the C4 and C5 positions are similar.[1]
Potential Causes & Solutions
| Possible Cause | Explanation | Suggested Solution(s) |
| Similar C4/C5 Reactivity | The electronic and steric properties of the C4 and C5 positions can be comparable, leading to a mixture of products.[1] | Introduce a blocking group at the C5 position to direct functionalization to C4.[1] The blocking group can be removed in a subsequent step. |
| Solvent Effects | The choice of solvent can influence the regioselectivity of the reaction. | The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation. |
Here is a logical diagram for addressing poor regioselectivity.
Caption: Strategy for improving C4 regioselectivity.
Experimental Protocols & Data
C4-Iodination of 1,3,5-Trisubstituted Pyrazoles
This protocol describes the direct iodination of the pyrazole C4 position.
Protocol: To a solution of the 1,3,5-trisubstituted pyrazole (1.0 mmol) in acetic acid (5 mL), add iodine (I₂) (1.2 mmol) and periodic acid (HIO₃) (0.4 mmol).[1] Heat the reaction mixture to 80 °C and stir for the time indicated in the table below.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).[1] Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.[1] Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1] Purify the crude product by column chromatography on silica gel to afford the desired 4-iodopyrazole.[1]
Reaction Yields:
| Starting Pyrazole | Reaction Time (h) | Yield (%) |
| 1,3,5-trimethylpyrazole | 2 | 95 |
| 1-phenyl-3,5-dimethylpyrazole | 3 | 92 |
| 1,5-diphenyl-3-methylpyrazole | 4 | 88 |
Palladium-Catalyzed Direct C4-Arylation
This protocol outlines a direct C-H arylation at the C4 position.[1]
Protocol: In a sealed tube, combine 1,3,5-trimethylpyrazole (1 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), and potassium acetate (KOAc) (2 mmol).[1] Add dimethylacetamide (DMA) (3 mL) as the solvent.[1] Seal the tube and heat the reaction mixture at 150 °C for 24 hours.[1] After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.[1] Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1] Purify the crude product by column chromatography on silica gel.[1]
Reaction Yields:
| Aryl Bromide | Yield (%) | Reference |
| 4-Bromotoluene | 78 | [4] |
| 4-Bromoanisole | 72 | [4] |
| 1-Bromo-4-fluorobenzene | 65 | [4] |
Electrophilic Thiocyanation
This protocol describes the introduction of a thiocyanate group at the C4 position.
Protocol: Under a nitrogen atmosphere, prepare a mixture of phenyliodine dichloride (PhICl₂) (2.00 mmol) and ammonium thiocyanate (NH₄SCN) (2.00 mmol) in toluene (5 mL).[6] Stir the mixture at 0 °C for 30 minutes.[6] Add the pyrazole substrate (1.00 mmol) to the reaction mixture.[1] Continue stirring at 0 °C for 8 hours.[6] Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Extract the product with ethyl acetate.[1] Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.[1] Purify the residue by flash column chromatography to yield the 4-thiocyanated pyrazole.[1]
Reaction Yields:
| Starting Pyrazole | Yield (%) | Reference |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole | 95 | [7] in[1] |
| 1,3,5-Trimethyl-1H-pyrazole | 89 | [7] in[1] |
| 1-Phenyl-1H-pyrazole | 82 | [7] in[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges of Pyrazole-Based Compounds in Biological Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered with pyrazole-based compounds during in vitro biological assays. By providing clear troubleshooting guidance and detailed experimental protocols, we aim to facilitate seamless experimental workflows and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My pyrazole-based compound, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What is causing this?
A1: This phenomenon is commonly referred to as "solvent shock" or "antisolvent precipitation." Pyrazole-based compounds, particularly those with high lipophilicity, are often highly soluble in 100% DMSO but have very low solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the DMSO is diluted, and the compound is exposed to a solvent environment in which it is poorly soluble, causing it to crash out of solution.
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A2: As a general rule, the final concentration of DMSO in cell-based assays should be kept at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity and off-target effects. However, the tolerance to DMSO can be cell-line dependent. It is always recommended to include a vehicle control (culture medium with the same final concentration of DMSO used for the test compound) in your experimental design to account for any solvent effects.
Q3: Can adjusting the pH of my buffer improve the solubility of my pyrazole compound?
A3: Yes, for ionizable pyrazole-based compounds, pH adjustment can significantly impact solubility. Pyrazoles are weakly basic. Lowering the pH of the buffer below the compound's pKa will lead to protonation, forming a more soluble salt. Conversely, for acidic pyrazoles, increasing the pH above the pKa will enhance solubility. It is crucial to ensure the final pH of the assay buffer is compatible with your biological system (e.g., cells, enzymes).
Q4: I've observed that even when my compound initially dissolves, it precipitates over time in the incubator. Why does this happen?
A4: This delayed precipitation can be due to several factors:
-
Temperature changes: The solubility of a compound can be temperature-dependent. A compound that is soluble at room temperature may be less soluble at 37°C.
-
Compound instability: The compound may be degrading over time to a less soluble by-product.
-
Interaction with media components: The compound may interact with salts, proteins, or other components in the culture medium, leading to the formation of an insoluble complex.
-
pH shifts: Cellular metabolism can alter the pH of the culture medium, which could affect the solubility of pH-sensitive compounds.
Troubleshooting Guide: Compound Precipitation
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness/precipitate upon dilution | Solvent shock due to rapid dilution of DMSO stock in aqueous buffer. | 1. Optimize Dilution Method: Perform a serial dilution of the DMSO stock in the pre-warmed (37°C) aqueous buffer. Add the stock solution dropwise while gently vortexing the buffer. 2. Lower Final Concentration: The desired final concentration may exceed the compound's aqueous solubility. Determine the maximum soluble concentration experimentally. 3. Use Co-solvents: Introduce a water-miscible co-solvent to the aqueous buffer to increase the solvent polarity. |
| Precipitate forms after a period of incubation | Temperature-dependent solubility, compound instability, or interaction with media components. | 1. Pre-warm all solutions: Ensure the assay buffer or media is at the experimental temperature (e.g., 37°C) before adding the compound. 2. Assess Compound Stability: Evaluate the compound's stability in the assay buffer over the time course of the experiment. 3. Simplify the Buffer: Test solubility in a simpler buffer (e.g., PBS) to determine if media components are contributing to precipitation. |
| Precipitation after freeze-thaw cycles of the stock solution | The compound has low solubility at colder temperatures and does not fully redissolve upon thawing. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles. 2. Ensure Complete Dissolution: Before use, warm the stock solution to room temperature and vortex thoroughly to ensure the compound is fully dissolved. |
Quantitative Data on Solubility Enhancement
Table 1: Solubility of Celecoxib in Various Organic Solvents at 298.15 K (25°C)
| Solvent | Solubility (mole fraction, x) | Solubility (mg/mL) |
| Ethyl Acetate | 0.0451 | 196.8 |
| Acetonitrile | 0.0315 | 137.5 |
| Methanol | 0.0198 | 86.4 |
| Isopropanol | 0.0125 | 54.6 |
| Butanol | 0.0092 | 40.2 |
| Toluene | 0.0018 | 7.9 |
Data adapted from a 2022 study on the thermodynamic solubility of celecoxib.[1][2]
Table 2: Enhancement of Celecoxib Solubility using Solid Dispersion Techniques
| Method | Carrier | Drug:Carrier Ratio | Solubility (µg/mL) | Fold Increase |
| Pure Celecoxib | - | - | ~5 | - |
| Solvent Evaporation | PVP K30 | 1:2 | 198 | ~40 |
| Fusion Method | Urea | 1:5 | 267.54 | ~53 |
| Fusion Method | Mannitol | 1:5 | - (Showed 82.46% dissolution) | - |
| Spray Drying | Pluronic F 127 | 1:5 | ~25 | 5 |
Data compiled from multiple studies on celecoxib solubility enhancement.[3][4][5][6]
Table 3: Solubility of Deracoxib
| Solvent | Solubility |
| Ethanol | ~3 mg/mL |
| DMSO | ~10 mg/mL |
| Dimethylformamide (DMF) | ~10 mg/mL |
| 1:8 DMF:PBS (pH 7.2) | ~0.1 mg/mL |
Data sourced from product information sheets.[7]
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
This protocol provides a general procedure for using a co-solvent to enhance the solubility of a pyrazole-based compound in an aqueous buffer.
Materials:
-
Pyrazole-based compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Aqueous biological buffer (e.g., PBS or cell culture medium), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve the pyrazole-based compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure the compound is completely dissolved by vortexing. Gentle warming (to 37°C) or brief sonication may be applied if necessary.
-
Prepare the Co-solvent Mixture (if applicable): For particularly challenging compounds, a co-solvent mixture can be prepared. A common formulation is a 1:1 (v/v) mixture of PEG 400 and water, with a small percentage of Tween 80 (e.g., 5-10%).
-
Serial Dilution:
-
Step 1 (Intermediate Dilution): Perform an initial dilution of the DMSO stock solution into the co-solvent mixture or directly into the pre-warmed aqueous buffer. For example, add 1 µL of a 10 mM DMSO stock to 99 µL of buffer for a 100 µM solution.
-
Step 2 (Final Dilution): Add the intermediate dilution to the final volume of pre-warmed aqueous buffer. It is critical to add the compound solution to the buffer while vortexing to ensure rapid and uniform mixing, which helps to prevent localized high concentrations that can lead to precipitation.
-
-
Visual Inspection: After each dilution step, visually inspect the solution for any signs of precipitation (e.g., cloudiness, turbidity, or visible particles).
-
Equilibration and Final Check: Allow the final solution to equilibrate at the experimental temperature for a short period (e.g., 15-30 minutes) and inspect again for any delayed precipitation before adding it to the biological assay.
Protocol 2: Solubilization using Cyclodextrins
This protocol describes the use of cyclodextrins to form inclusion complexes and enhance the aqueous solubility of pyrazole-based compounds. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher aqueous solubility and safety profiles compared to native β-cyclodextrin.
Materials:
-
Pyrazole-based compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Aqueous biological buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Sonicator (optional)
Procedure:
-
Prepare the Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in the desired aqueous buffer. The concentration will depend on the specific cyclodextrin and the required solubility enhancement. A common starting point is a 10-40% (w/v) solution. Gentle warming and stirring can aid in dissolving the cyclodextrin.
-
Add the Pyrazole Compound: Add the pyrazole-based compound directly to the cyclodextrin solution.
-
Facilitate Complex Formation: Vigorously mix the solution to facilitate the formation of the inclusion complex. This can be achieved by:
-
Vortexing: For small volumes, vortex the solution for several minutes.
-
Stirring: For larger volumes, stir the solution using a magnetic stirrer for several hours to overnight at room temperature.
-
Sonication: Brief periods of sonication can also promote complexation.
-
-
Determine the Concentration of the Solubilized Compound: After the complexation step, it is important to separate any undissolved compound. This is typically done by centrifugation at a high speed (e.g., >10,000 x g) for 15-30 minutes, followed by filtering the supernatant through a 0.22 µm filter. The concentration of the solubilized compound in the clear supernatant can then be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Dilution for Assay: The resulting clear solution containing the cyclodextrin-compound complex can then be diluted as needed in the aqueous assay buffer for the biological experiment.
Signaling Pathway and Workflow Diagrams
Below are diagrams created using the DOT language to visualize key concepts.
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Mechanism of action of Celecoxib, a pyrazole-based COX-2 inhibitor.[8][9][10][11]
Caption: Inhibition of the p38 MAPK signaling pathway by pyrazole urea compounds.[12]
Caption: Pyrazole-based inhibitors targeting the VEGFR-2 signaling pathway in angiogenesis.[13][14][15]
References
- 1. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. pure.ul.ie [pure.ul.ie]
- 3. wjpps.com [wjpps.com]
- 4. researchgate.net [researchgate.net]
- 5. onlinepharmacytech.info [onlinepharmacytech.info]
- 6. ijper.org [ijper.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
Minimizing the formation of regioisomers in pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of regioisomers during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different substitution patterns.[1][2][3] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][4]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1][2]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][2] Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][4]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[1][4][5]
-
Temperature: Reaction temperature can be a critical factor in determining the regiochemical outcome.[4]
Q3: My Knorr pyrazole synthesis is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
A3: A low regioselectivity is a common issue. Here are several strategies to improve the formation of the desired isomer:
-
Solvent Change: This is often the simplest and most effective modification. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity, often favoring one isomer by more than 95:5.[1][5]
-
Modify Reaction Temperature: Systematically varying the reaction temperature (both increasing and decreasing) can influence the kinetic versus thermodynamic control of the reaction, potentially favoring one regioisomer.
-
pH Adjustment: If not already controlled, adjusting the pH with a catalytic amount of acid or base can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups, thereby influencing the initial point of attack.[2][4]
-
Protecting Groups: Although it adds steps to the synthesis, the use of protecting groups on one of the carbonyls of the 1,3-dicarbonyl compound can force the reaction to proceed through a single pathway, yielding only one regioisomer.
Q4: Are there alternative synthetic methods to the Knorr synthesis that offer better regioselectivity?
A4: Yes, several methods have been developed to overcome the regioselectivity challenges of the classical Knorr synthesis:
-
1,3-Dipolar Cycloadditions: These reactions, for example between sydnones and alkynes, can provide highly regioselective access to polysubstituted pyrazoles under mild conditions.[6][7]
-
Reaction of N-Arylhydrazones with Nitroolefins: This method offers excellent regioselectivity by utilizing the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[8]
-
Catalytic Methods: Various metal-catalyzed (e.g., iron, copper, ruthenium) reactions have been developed for the regioselective synthesis of pyrazoles from different starting materials, such as diarylhydrazones and vicinal diols, or through aerobic oxidative cyclizations.[9]
Q5: I have already synthesized a mixture of regioisomers. What are the best methods for separation?
A5: If you have a mixture of regioisomers, the most common purification technique is flash column chromatography . The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate first. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). If the polarity of the two isomers is very similar, you may need to explore alternative stationary phases or consider preparative High-Performance Liquid Chromatography (HPLC) for more challenging separations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no regioselectivity (near 1:1 isomer ratio) | Steric and electronic properties of the two carbonyl groups in the 1,3-dicarbonyl are too similar. Reaction conditions are not optimized for selectivity. | 1. Change the solvent to a fluorinated alcohol (TFE or HFIP).[5] 2. Adjust the reaction pH with a catalytic amount of acid. 3. Vary the reaction temperature. |
| Formation of the undesired regioisomer as the major product | The electronic and steric factors of the substrates favor the undesired pathway under the current conditions. | 1. Re-evaluate the electronic nature of your substituents. An electron-withdrawing group will activate the adjacent carbonyl. 2. Consider a solvent screen, as different solvents can favor different isomers. 3. Explore alternative synthetic routes known for complementary regioselectivity. |
| Inconsistent regioisomeric ratio between batches | Minor variations in reaction setup, reagent purity, or temperature are affecting the outcome. | 1. Ensure precise control over reaction temperature. 2. Use reagents from the same batch or re-purify if necessary. 3. Standardize the rate of addition of the hydrazine to the dicarbonyl solution. |
| Difficulty separating regioisomers by column chromatography | The isomers have very similar polarities. | 1. Screen a wider range of solvent systems for TLC, including ternary mixtures. 2. Consider using a different stationary phase (e.g., alumina, C18). 3. If the isomers are crystalline, attempt fractional crystallization. 4. For high-value materials, preparative HPLC is a viable option. |
Data Summary
The following table summarizes the effect of solvent on the regioselectivity of the reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine.
Table 1: Effect of Solvent on Regioisomeric Ratio
| Entry | 1,3-Diketone (R1, R2) | Hydrazine (R3) | Solvent | Temp (°C) | Ratio (A:B) | Yield (%) |
| 1 | CF3, Ph | PhNHNH2 | Ethanol | Reflux | 50:50 | 85 |
| 2 | CF3, Ph | PhNHNH2 | TFE | Reflux | >95:5 | 92 |
| 3 | CF3, Ph | MeNHNH2 | Ethanol | Reflux | 60:40 | 88 |
| 4 | CF3, Ph | MeNHNH2 | TFE | Reflux | >95:5 | 95 |
| 5 | Me, Ph | PhNHNH2 | Ethanol | Reflux | 70:30 | 90 |
| 6 | Me, Ph | PhNHNH2 | HFIP | Reflux | >99:1 | 94 |
Regioisomer A corresponds to the pyrazole with the R3 substituent on the nitrogen adjacent to the carbon bearing R1. Regioisomer B is the alternative isomer. Data is representative and compiled from typical results reported in the literature.[5]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Enhanced Regioselectivity
This protocol utilizes a fluorinated alcohol to improve regioselectivity.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.0 - 1.2 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Add the substituted hydrazine (1.0-1.2 eq) to the solution.
-
If necessary, heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Scalable Synthesis of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the scalable synthesis of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one for preclinical studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist in your experimental work.
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of 4-nitro-1H-pyrazole (Intermediate)
| Potential Cause | Troubleshooting Step |
| Incomplete Nitration | Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full consumption of the starting pyrazole.[1] Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. |
| Degradation of Starting Material | Ensure the purity of the starting pyrazole. Impurities can lead to side reactions and lower yields.[2] |
| Suboptimal Reaction Conditions | The choice of nitrating agent and reaction solvent is crucial. A mixture of nitric acid and sulfuric acid is commonly used. Ensure the temperature is carefully controlled, as nitration reactions are often exothermic. |
| Product Loss During Work-up | Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) while keeping the temperature low to avoid product degradation. Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate). |
Issue 2: Low Yield of this compound (Final Product)
| Potential Cause | Troubleshooting Step |
| Incomplete N-Alkylation | Monitor the reaction by TLC or LC-MS.[1] If the reaction is incomplete, consider increasing the reaction time or temperature. A slight excess of the alkylating agent (chloroacetone or bromoacetone) may also be beneficial. |
| Formation of Regioisomers | While 4-nitro-1H-pyrazole is symmetrical, preventing N2-alkylation, incomplete deprotonation can lead to low reactivity. The choice of base and solvent is critical for efficient N-alkylation.[3] Stronger bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can improve the yield.[3] |
| Side Reactions | The alkylating agent (chloroacetone/bromoacetone) can be unstable and may undergo self-condensation. Use a freshly opened or purified reagent. Adding the alkylating agent dropwise at a controlled temperature can minimize side reactions. |
| Product Loss During Purification | The product may be sensitive to certain purification conditions. Consider purification by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).[2] Recrystallization from an appropriate solvent system can also be an effective purification method.[2] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Presence of Unreacted Starting Materials | Optimize the reaction stoichiometry and conditions to drive the reaction to completion.[2] |
| Formation of Colored Impurities | Discoloration can occur due to the formation of byproducts, particularly from the nitro group.[2] Treating the crude product with activated charcoal during recrystallization may help remove colored impurities.[2] |
| Oily Product Instead of Solid | The product may be an oil at room temperature or may contain residual solvent. Ensure the product is thoroughly dried under vacuum. If it remains an oil, purification by column chromatography is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The N-alkylation of 4-nitro-1H-pyrazole is a critical step that significantly influences the overall yield and purity of the final product. The choice of base, solvent, temperature, and the quality of the alkylating agent are paramount for a successful and scalable synthesis.[3]
Q2: How can I improve the regioselectivity of the N-alkylation step?
A2: For the N-alkylation of 4-nitro-1H-pyrazole, regioselectivity is not a primary concern due to the symmetry of the molecule. However, achieving efficient alkylation at the N1 position is key. This is influenced by factors such as steric hindrance and the electronic nature of the pyrazole ring.[3] Using a strong base to fully deprotonate the pyrazole nitrogen will favor the desired N-alkylation.[4]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Both the nitration and N-alkylation steps involve hazardous reagents.
-
Nitration: Nitrating agents are highly corrosive and strong oxidizers. The reaction can be highly exothermic and should be performed with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.[5]
-
N-Alkylation: Alkylating agents like chloroacetone and bromoacetone are lachrymators and toxic. They should be handled in a fume hood. Bases like sodium hydride are flammable and react violently with water.[6]
-
General: Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.[5][7]
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the progress of both the nitration and N-alkylation reactions.[1][2] Staining with potassium permanganate or visualization under UV light can be used to see the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1]
Experimental Protocols
Protocol 1: Synthesis of 4-nitro-1H-pyrazole
-
Materials: 1H-Pyrazole, Fuming Nitric Acid, Concentrated Sulfuric Acid, Dichloromethane, Saturated Sodium Bicarbonate Solution, Anhydrous Sodium Sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-water bath.
-
Slowly add 1H-pyrazole to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it to 0 °C.
-
Add the nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-nitro-1H-pyrazole.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).
-
Protocol 2: Synthesis of this compound
-
Materials: 4-nitro-1H-pyrazole, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF), Chloroacetone (or Bromoacetone), Ethyl Acetate, Saturated Ammonium Chloride Solution, Brine, Anhydrous Magnesium Sulfate.
-
Procedure:
-
To a solution of 4-nitro-1H-pyrazole in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add chloroacetone (or bromoacetone) dropwise.
-
Let the reaction stir at room temperature overnight, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield this compound.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Synthesis of 4-nitro-1H-pyrazole | Synthesis of this compound |
| Reactants | 1H-Pyrazole, Fuming Nitric Acid, Conc. Sulfuric Acid | 4-nitro-1H-pyrazole, Chloroacetone, Sodium Hydride |
| Solvent | Sulfuric Acid | Dimethylformamide (DMF) |
| Reaction Time | 2-4 hours | 12-16 hours |
| Temperature | 0-10 °C (addition), RT (reaction) | 0 °C (addition), RT (reaction) |
| Typical Yield | 70-85% | 60-75% |
| Purification | Recrystallization | Column Chromatography |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. afgsci.com [afgsci.com]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Enhancing Selectivity in Nitropyrazole Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of reactions involving nitropyrazoles. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work, with a focus on enhancing reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted nitropyrazoles so challenging?
A1: The primary challenge arises from the electronic properties of the pyrazole ring itself, where the two adjacent nitrogen atoms (N1 and N2) have similar nucleophilicity.[1] The presence of a nitro group, which is strongly electron-withdrawing, can further influence the electron density at both nitrogen atoms, but often not to a degree that completely favors one position over the other. This frequently leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[2]
Q2: How can I favor the formation of the N1-alkylated regioisomer in an unsymmetrical nitropyrazole?
A2: Several strategies can be employed to favor N1-alkylation:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. If your nitropyrazole has a bulky substituent at the 3- or 5-position, the alkylating agent will preferentially attack the more accessible nitrogen.[1]
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role. For many 3-substituted pyrazoles, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO or DMF has been shown to favor N1-alkylation.[3] The use of sodium hydride (NaH) in THF is another effective combination.[1]
-
Bulky Alkylating Agents: Employing a sterically demanding alkylating agent can enhance the preference for the less hindered N1 position.[1]
Q3: What methods can be used to selectively reduce the nitro group of a nitropyrazole without affecting other functional groups?
A3: Chemoselective reduction of the nitro group is a common requirement. Here are some reliable methods:
-
Tin(II) Chloride (SnCl₂): This is a classic and effective method for reducing aromatic nitro groups in the presence of other reducible functionalities like esters, amides, and nitriles. The reaction is typically carried out in an alcoholic solvent like ethanol.
-
Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): This is a robust and economical method that is highly selective for the nitro group.
-
Sodium Dithionite (Na₂S₂O₄): This reagent offers a metal-free approach for the chemoselective reduction of nitro groups. It is particularly useful for substrates that are sensitive to transition metals.
-
Catalytic Hydrogenation with Catalyst Poisoning: While standard catalytic hydrogenation (e.g., H₂/Pd/C) can sometimes reduce other functional groups, using a "poisoned" or modified catalyst, such as sulfided platinum on carbon (Pt/C), can increase the selectivity for the nitro group reduction, especially in the presence of halogens.
Q4: I am observing significant dehalogenation as a side reaction during the Suzuki-Miyaura coupling of my bromo-nitropyrazole. How can I minimize this?
A4: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich or sterically hindered substrates. To minimize it:
-
Choice of Catalyst and Ligand: Bromo and chloro derivatives of pyrazoles have been found to be superior to iodo derivatives, as they have a reduced tendency for dehalogenation.[4] Using bulky, electron-rich phosphine ligands like XPhos or SPhos can promote the desired cross-coupling over dehalogenation.[5]
-
Reaction Conditions: Lowering the reaction temperature and using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can help suppress dehalogenation.[4][6]
-
Boronic Acid Partner: Using a more reactive boronic acid or a boronate ester can sometimes accelerate the cross-coupling pathway relative to the dehalogenation pathway.
Q5: Can I perform C-H arylation on a nitropyrazole ring directly?
A5: Direct C-H arylation of nitropyrazoles can be challenging due to the electronic deactivation of the ring by the nitro group. However, it is possible with the right approach. Palladium-catalyzed C-H arylation has been successfully performed on N-protected pyrazoles.[7][8] The regioselectivity is often directed by the protecting group and the inherent reactivity of the C-H bonds (typically C-5 > C-4 >> C-3).[9] Protecting the pyrazole nitrogen with a group like a SEM (2-(trimethylsilyl)ethoxymethyl) group can facilitate the reaction and help control regioselectivity.[9]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation (~1:1 Mixture of Isomers)
-
Potential Cause: Minimal steric or electronic difference between the two pyrazole nitrogens. The chosen base/solvent system does not sufficiently differentiate between the two nitrogen atoms.
-
Suggested Solutions:
-
Change the Solvent: Switch from a non-polar or protic solvent to a polar aprotic solvent like DMF or DMSO.[1] For some substrates, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity.[2]
-
Vary the Base: If using a weak base like K₂CO₃, try a stronger base like NaH. The counter-ion of the base can also influence selectivity.
-
Increase Steric Bulk: If possible, use a bulkier alkylating agent to exploit any minor steric differences between the N1 and N2 positions.
-
Consider a Directing Group: If the pyrazole substrate allows, introduce a directing group that can chelate to the cation of the base and block one of the nitrogen atoms.[3]
-
Issue 2: Low Yield in Suzuki-Miyaura Coupling
-
Potential Cause:
-
Catalyst Deactivation: The pyridine-like nitrogen of the pyrazole ring can coordinate to the palladium center, inhibiting its catalytic activity.
-
Protodeboronation: The boronic acid is being consumed by a side reaction with residual water or protic solvents.
-
Homocoupling: The boronic acid or the aryl halide is coupling with itself.
-
-
Suggested Solutions:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the palladium catalyst and prevent coordination by the pyrazole nitrogen.[5]
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere to minimize protodeboronation.[10]
-
Base Selection: Use a non-nucleophilic, moderately strong base like K₃PO₄ or Cs₂CO₃.[6]
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.[10]
-
Issue 3: Incomplete or Slow Reduction of the Nitro Group
-
Potential Cause:
-
Insufficiently Powerful Reducing Agent: The chosen reducing agent may not be strong enough under the applied conditions.
-
Poor Solubility: The nitropyrazole substrate may have poor solubility in the reaction solvent, limiting its contact with the reducing agent.
-
Catalyst Poisoning (for catalytic hydrogenation): Impurities in the starting material or solvent may be poisoning the catalyst.
-
-
Suggested Solutions:
-
Stronger Reducing Conditions: If using a mild reducing agent like Fe/NH₄Cl, consider switching to a stronger one like SnCl₂ in ethanol. For catalytic hydrogenation, increasing the hydrogen pressure can improve the reaction rate.
-
Improve Solubility: Add a co-solvent to improve the solubility of the starting material. Gentle heating may also be beneficial, but monitor for side reactions.
-
Purify Starting Materials: Ensure the nitropyrazole and solvent are pure before attempting catalytic hydrogenation.
-
Data Presentation
Table 1: Effect of Base and Solvent on the N-Alkylation Regioselectivity of 3-Trifluoromethyl-5-acetylpyrazole [3]
| Entry | Alkylating Agent | Base | Solvent | N1/N2 Ratio |
| 1 | Ethyl iodoacetate | K₂CO₃ | MeCN | ~1:1 |
| 2 | Ethyl iodoacetate | NaH | DME/MeCN | N1 favored |
Table 2: Suzuki-Miyaura Coupling of 3-Chloroindazole with Various Boronic Acids [5]
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (3) | K₃PO₄ | Dioxane/H₂O | 95 |
| 2 | 3-Thiopheneboronic acid | Pd₂(dba)₃ (2) / SPhos (3) | K₃PO₄ | Dioxane/H₂O | 88 |
| 3 | 4-Formylphenylboronic acid | Pd₂(dba)₃ (2) / XPhos (3) | K₃PO₄ | Dioxane/H₂O | 75 |
Experimental Protocols
Protocol 1: N1-Selective Alkylation of a 3-Substituted Pyrazole
This protocol is a general procedure for the N1-selective alkylation of a 3-substituted pyrazole using sodium hydride in an anhydrous solvent.
Materials:
-
3-Substituted pyrazole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the 3-substituted pyrazole.
-
Add anhydrous THF to dissolve the pyrazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add the alkyl halide to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated pyrazole.
Protocol 2: Selective Reduction of a Nitropyrazole using Tin(II) Chloride
This protocol describes the selective reduction of a nitro group on a pyrazole ring in the presence of other sensitive functional groups.
Materials:
-
Nitropyrazole derivative (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Celite
Procedure:
-
To a round-bottom flask, add the nitropyrazole derivative and ethanol.
-
Add the tin(II) chloride dihydrate to the solution.
-
Heat the reaction mixture to reflux (typically 50-78 °C) and stir for 1-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the acid and basify the mixture to pH ~8.
-
A precipitate of tin salts will form. Filter the mixture through a pad of Celite, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the corresponding aminopyrazole.
Protocol 3: Suzuki-Miyaura Coupling of a Bromo-Nitropyrazole
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromo-nitropyrazole with an arylboronic acid.
Materials:
-
Bromo-nitropyrazole (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add the bromo-nitropyrazle, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in N-alkylation.
Caption: Workflow for optimizing a low-yielding Suzuki-Miyaura coupling reaction.
Caption: Factors influencing the selectivity of nitropyrazole reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one and its Analogs
An Objective Guide for Researchers and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide presents a comparative analysis of the biological activity of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one and its structural analogs, focusing on their potential as anticancer and antimicrobial agents. While direct experimental data for this compound is limited in publicly available literature, this analysis synthesizes findings from closely related nitropyrazole derivatives and other analogs to provide a valuable resource for researchers and professionals in drug discovery and development.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative biological activity data for various pyrazole analogs, offering a comparative perspective on their efficacy.
Table 1: Anticancer Activity of Pyrazole Analogs
| Compound ID | Analog Type | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | Phenyl-substituted pyrazole | A549 (Lung) | 8.0 | |
| HeLa (Cervical) | 9.8 | |||
| MCF-7 (Breast) | 5.8 | |||
| Analog B | Indole-linked pyrazole | HCT116 (Colon) | < 23.7 | |
| MCF7 (Breast) | < 23.7 | |||
| HepG2 (Liver) | < 23.7 | |||
| A549 (Lung) | < 23.7 | |||
| Analog C | Pyrazole-benzothiazole hybrid | HT29 (Colon) | 3.17 | |
| PC3 (Prostate) | 6.77 | |||
| A549 (Lung) | 4.25 | |||
| Analog D | Pyrazolo[3,4-d]pyrimidine | A549 (Lung) | 8.21 | |
| HCT116 (Colon) | 19.56 | |||
| Analog E | Thiazolyl-pyrazoline | HT-29 (Colon) | - | |
| Analog F | Coumarin-pyrazoline hybrid | NCI-H522 (Lung) | - | |
| Analog G | Pyrazole-nitroimidazole | MCF-7 (Breast) | 0.13 - 128.06 | |
| Hela (Cervical) | 0.13 - 128.06 | |||
| HepG2 (Liver) | 0.13 - 128.06 |
Table 2: Antimicrobial Activity of Pyrazole Analogs
| Compound ID | Analog Type | Microorganism | MIC (µg/mL) | Reference |
| Analog H | Pyrazole derivative | Escherichia coli | 0.25 | |
| Streptococcus epidermidis | 0.25 | |||
| Aspergillus niger | 1.0 | |||
| Analog I | Pyrazole-thiazole hybrid | Methicillin-resistant Staphylococcus aureus (MRSA) | <0.2 (MBC) | |
| Analog J | Pyrazoline derivative | Staphylococcus aureus | 64 | |
| Pseudomonas aeruginosa | - | |||
| Escherichia coli | - | |||
| Candida albicans | 64 | |||
| Analog K | Thiazolyl-pyrazoline | Gram-positive and Gram-negative bacteria | - |
Experimental Protocols: Methodologies for Key Experiments
The following are detailed methodologies for the key experiments cited in this guide, providing a basis for reproducibility and further investigation.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the pyrazole analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions for a specified period, typically 48 or 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the pyrazole analogs against various microbial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in 96-well microtiter plates containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the biological evaluation of these compounds.
Caption: A generalized workflow for the synthesis and biological evaluation of pyrazole analogs.
Caption: A simplified signaling pathway illustrating a potential anticancer mechanism of pyrazole analogs.
Validating the Mechanism of Action of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one: A Comparative Guide to Potential Pathways and Experimental Approaches
For researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific experimental data validating the mechanism of action for 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one is not publicly available. This guide, therefore, provides a comparative framework based on the known biological activities of structurally related nitro-pyrazole derivatives. The experimental protocols and potential mechanisms outlined below are intended to serve as a strategic starting point for investigating this compound.
Introduction
Nitro-pyrazole derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][4][5] Depending on their substitution patterns, these compounds have been reported to exhibit anti-inflammatory, anticancer, antimicrobial, neuroprotective, and anticoagulant properties.[2][5][6][7] This guide explores potential mechanisms of action for this compound by drawing parallels with characterized analogues and provides detailed experimental protocols to facilitate its pharmacological investigation.
Potential Mechanisms of Action and Comparative Compounds
Given the structural motifs of a nitro group and a pyrazole core, this compound could potentially exert its biological effects through several signaling pathways. Here, we compare it with other pyrazole derivatives for which the mechanism of action has been partially or fully elucidated.
Kinase Inhibition
Many heterocyclic compounds, including pyrazole derivatives, are known to function as kinase inhibitors. Dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer.
-
Potential Signaling Pathway: Inhibition of protein kinases, such as PIM-1 kinase or others involved in cell proliferation and survival pathways (e.g., MAPK/ERK, PI3K/Akt).
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
-
Comparative Compounds:
-
1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one: An intracellular inhibitor of PIM-1 kinase with pro-apoptotic activity.
-
Other pyrazole derivatives: Shown to inhibit various kinases, including BRAFV600E.[7]
-
Induction of Apoptosis
The nitroaromatic scaffold is present in several compounds known to induce apoptosis, a programmed cell death process crucial for tissue homeostasis and a key target in cancer therapy.
-
Potential Signaling Pathway: Activation of intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.
Caption: Overview of intrinsic and extrinsic apoptosis pathways.
-
Comparative Compounds:
Thrombin Inhibition
Certain pyrazole-based compounds have been identified as inhibitors of thrombin, a key enzyme in the coagulation cascade, suggesting a potential role as anticoagulants.
-
Potential Mechanism: Covalent or non-covalent binding to the active site of thrombin, preventing the conversion of fibrinogen to fibrin.
Caption: Simplified coagulation cascade showing thrombin's role.
-
Comparative Compounds:
-
Acylated 1H-pyrazol-5-amines: Identified as potent thrombin inhibitors with a serine-trapping mechanism.
-
Data Presentation: A Template for Quantitative Analysis
To facilitate a clear comparison of the biological activity of this compound with alternative compounds, all quantitative data should be summarized in tables. Below are template tables for the potential mechanisms of action.
Table 1: Comparative Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Assay Method |
| This compound | e.g., PIM-1 | Experimental Value | e.g., Luminescence-based |
| Alternative 1 | e.g., PIM-1 | Literature Value | e.g., Radioisotope |
| Alternative 2 | e.g., BRAF | Literature Value | e.g., FRET |
Table 2: Comparative Pro-Apoptotic Activity
| Compound | Cell Line | EC50 (µM) for Apoptosis Induction | Method of Detection |
| This compound | e.g., MCF-7 | Experimental Value | e.g., Annexin V/PI staining |
| Alternative 1 | e.g., MCF-7 | Literature Value | e.g., Caspase-3 activity |
| Alternative 2 | e.g., HeLa | Literature Value | e.g., TUNEL assay |
Table 3: Comparative Thrombin Inhibitory Activity
| Compound | Thrombin IC50 (nM) | aPTT (seconds at x µM) | PT (seconds at x µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Alternative 1 | Literature Value | Literature Value | Literature Value |
| Alternative 2 | Literature Value | Literature Value | Literature Value |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are generalized protocols for the key experiments that can be adapted to investigate the mechanism of action of this compound.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method to measure the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.[8]
Caption: Workflow for a luminescence-based kinase assay.
-
Materials:
-
Kinase of interest, kinase substrate peptide, ATP.
-
This compound and control inhibitors.
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™).
-
96-well or 384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the kinase and the test compound.
-
Incubate at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the generated ADP according to the manufacturer's protocol for the luminescence-based kit.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Plot the signal against the inhibitor concentration to determine the IC50 value.[8]
-
Apoptosis Assay by Annexin V Staining and Flow Cytometry
This protocol is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[9][10]
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
-
Materials:
-
Cell line of interest.
-
This compound and control compounds.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to quantify viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Thrombin Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of thrombin on a fluorogenic substrate.
Caption: Workflow for a fluorometric thrombin inhibition assay.
-
Materials:
-
Human α-thrombin.
-
Fluorogenic thrombin substrate (e.g., Boc-VPR-AMC).
-
This compound and a known thrombin inhibitor (e.g., argatroban).
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).
-
96-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add thrombin and the test compound.
-
Incubate at 37°C for a short period.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence over time in a kinetic mode (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition and calculate the IC50 value.
-
Conclusion
While the precise mechanism of action for this compound remains to be elucidated, the known pharmacological activities of related nitro-pyrazole compounds provide a rational basis for its investigation. The potential for this compound to act as a kinase inhibitor, an inducer of apoptosis, or a thrombin inhibitor warrants further experimental validation. The comparative framework and detailed experimental protocols provided in this guide offer a structured approach for researchers to systematically characterize the biological activity of this compound and compare its performance against established alternatives in the field.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. researchgate.net [researchgate.net]
- 5. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.co.jp]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of the hypothetical compound 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one against other pyrazole-based kinase inhibitors. The pyrazole scaffold is a core component in numerous kinase inhibitors, and understanding the selectivity of such compounds is crucial for anticipating off-target effects and guiding drug development efforts.[1][2] Due to the absence of publicly available data for this compound, this guide utilizes representative data from published studies on structurally related pyrazole derivatives to illustrate potential selectivity profiles.
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the inhibitory activity (IC50 values) of the compound of interest and two alternative pyrazole-based compounds against a representative panel of kinases. "Alternative Compound A" represents a promiscuous or multi-targeted inhibitor, while "Alternative Compound B" exemplifies a more selective inhibitor. This comparative data highlights how structural modifications on the pyrazole core can significantly influence target selectivity.[1][3]
| Target Kinase | Compound of Interest (Hypothetical IC50, nM) | Alternative Compound A (Promiscuous Inhibitor, IC50, nM) | Alternative Compound B (Selective Inhibitor, IC50, nM) |
| Primary Target(s) | |||
| Aurora A | >10,000 | 250 | 35 |
| Aurora B | >10,000 | 150 | 75 |
| B-Raf | 50 | 800 | >10,000 |
| Off-Target Kinases | |||
| CDK2 | 1,500 | 4.6 | >10,000 |
| JNK3 | 2,000 | 26.1 | >10,000 |
| p38α | 800 | 500 | >10,000 |
| VEGFR2 | 2,500 | 1,200 | >10,000 |
| EGFR | >10,000 | >10,000 | >10,000 |
| SRC | 3,000 | 75 | >10,000 |
Data for Alternative Compounds are representative values synthesized from published literature on various pyrazole-based kinase inhibitors for illustrative purposes.[1][3]
Experimental Protocols
The determination of a compound's cross-reactivity is a critical step in preclinical drug development. Standardized experimental protocols are essential for generating reliable and comparable data.
1. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay determines the affinity of a compound for a kinase by measuring its ability to displace a fluorescently labeled tracer from the kinase's ATP-binding site.
-
Reagents and Materials:
-
Purified recombinant kinases
-
LanthaScreen™ Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds (serially diluted in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
-
-
Procedure:
-
Compound Plating: 4 µL of serially diluted test compounds in kinase buffer are added to the wells of a 384-well plate.[4]
-
Kinase/Antibody Addition: 8 µL of a solution containing the target kinase and the Eu-labeled antibody is added to each well.[4]
-
Tracer Addition: 4 µL of the Alexa Fluor™ 647-labeled tracer is added to all wells to initiate the binding reaction.[4]
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[4]
-
Detection: The plate is read on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of both the europium donor (620 nm) and the Alexa Fluor™ 647 acceptor (665 nm) is measured.
-
Data Analysis: The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. A decrease in the TR-FRET signal indicates displacement of the tracer by the test compound. IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
-
Reagents and Materials:
-
Cultured cells expressing the target kinase
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies specific to the target protein for Western blotting or ELISA
-
-
Procedure:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control (e.g., DMSO) and incubated to allow for cell penetration and target binding.
-
Heating: The cell suspensions are divided into aliquots and heated to a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures compared to ligand-bound proteins.
-
Cell Lysis: The cells are lysed to release the soluble proteins.
-
Separation of Aggregates: The lysates are centrifuged to pellet the denatured and aggregated proteins.
-
Quantification of Soluble Protein: The supernatant containing the soluble, non-denatured proteins is collected.
-
Detection: The amount of the target protein remaining in the supernatant at each temperature is quantified using methods such as Western Blot or ELISA. A shift to higher temperatures for protein denaturation in the inhibitor-treated samples confirms target engagement.
-
Mandatory Visualizations
References
A Comparative Guide to the Synthetic Efficiency of Nitropyrazole Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nitropyrazoles is a cornerstone in the development of energetic materials, pharmaceuticals, and agrochemicals. The strategic placement of nitro groups on the pyrazole ring profoundly influences the molecule's properties, making the efficiency and regioselectivity of synthetic routes a critical area of study. This guide provides an objective comparison of various synthetic pathways to key nitropyrazole intermediates, supported by experimental data to inform route selection for research and development.
Comparative Analysis of Synthetic Routes
The synthesis of nitropyrazoles can be broadly categorized into direct nitration, N-nitration followed by rearrangement, and synthesis from substituted precursors. The choice of method depends on the desired isomer and the required scale and safety considerations.
Synthesis of Mononitropyrazoles
The preparation of 3-nitropyrazole and 4-nitropyrazole represents the most fundamental transformations in this class of compounds.
Table 1: Comparison of Synthetic Routes to 3-Nitropyrazole and 4-Nitropyrazole
| Target Compound | Method | Nitrating Agent | Key Conditions | Yield (%) | Reference |
| 3-Nitropyrazole | N-Nitration & Rearrangement | HNO₃/Ac₂O/HAc (Nitration) | Rearrangement in organic solvent. | 79.3 (overall) | [1] |
| 4-Nitropyrazole | Direct Nitration (Traditional) | HNO₃/H₂SO₄ | 90°C, 6 hours | 56 | [2] |
| 4-Nitropyrazole | Direct Nitration (Optimized) | Fuming HNO₃/Fuming H₂SO₄ | 50°C, 1.5 hours | 85 | [2] |
| 4-Nitropyrazole | Nitrodeiodination | Fuming HNO₃/Zeolite or Silica | Tetrahydrofuran solution | Good yields | [2][3] |
| 4-Nitropyrazole | N-Nitration & Rearrangement | N-nitropyrazole in H₂SO₄ | Room temperature | Not specified | [3] |
Synthesis of Dinitropyrazoles
The synthesis of dinitropyrazoles typically involves the nitration of a mononitropyrazole precursor.
Table 2: Synthesis of 3,4-Dinitropyrazole
| Starting Material | Method | Nitrating Agent | Key Conditions | Yield (%) | Reference |
| Pyrazole | N-nitration, rearrangement, and C-nitration | Nitric acid/acetic anhydride (N-nitration) | Molar ratio of 3-nitropyrazole/nitric acid 1/2, 55-60°C, 1h (C-nitration) | up to 55 (total) | [4] |
Experimental Protocols
Optimized One-Pot, Two-Step Synthesis of 4-Nitropyrazole[2]
This method provides a high-yield and efficient route to 4-nitropyrazole from pyrazole.
-
Formation of Pyrazole Sulfate: Pyrazole is first reacted with concentrated sulfuric acid.
-
Nitration: A mixture of 98% fuming nitric acid and 20% fuming sulfuric acid is used as the nitrating agent. The optimal molar ratio of n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) is 1.5:3:2.1:1.
-
Reaction Conditions: The reaction is conducted at a temperature of 50°C for 1.5 hours.
-
Work-up: The reaction mixture is poured into ice water, leading to the precipitation of a white solid. The product is collected by filtration, washed with ice water, and dried under vacuum.
-
Purification: The crude product is recrystallized from ethyl ether/hexane to yield 4-nitropyrazole with a yield of 85%.
Synthesis of 3-Nitropyrazole via N-Nitration and Rearrangement[1]
This two-step process is a common method for obtaining 3-nitropyrazole.
-
N-Nitration: Pyrazole is reacted with a nitrating mixture of nitric acid, acetic anhydride, and acetic acid to form N-nitropyrazole. This step achieves a yield of 85.5%.
-
Rearrangement: The isolated N-nitropyrazole is then heated at a high temperature to induce rearrangement to 3-nitropyrazole. This rearrangement step has a yield of 92.8%.
-
Overall Yield: The total yield for the synthesis of 3-nitropyrazole via this route is 79.3%.
Synthesis of 3,4-Dinitropyrazole[4]
This multi-step synthesis starts from pyrazole and proceeds through a 3-nitropyrazole intermediate.
-
N-Nitration of Pyrazole: Pyrazole is first N-nitrated using a mixture of nitric acid and acetic anhydride.
-
Rearrangement to 3-Nitropyrazole: The resulting N-nitropyrazole is rearranged to 3-nitropyrazole.
-
C-Nitration of 3-Nitropyrazole: The 3-nitropyrazole is then nitrated using nitric acid at a molar ratio of 1:2 (3-nitropyrazole:nitric acid). The reaction is maintained at 55-60°C for 1 hour.
-
Overall Yield: The total yield for the synthesis of 3,4-dinitropyrazole through this pathway is reported to be up to 55%.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes to nitropyrazoles.
References
Head-to-Head Comparison: 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one as a Putative JNK-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical compound 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one against a panel of known inhibitors of c-Jun N-terminal kinase 1 (JNK-1). Lacking direct experimental data for this compound, this document serves as a framework for its potential evaluation, drawing upon the well-established inhibitory activities of other pyrazole-based compounds. The comparison is made with established JNK inhibitors: SP600125, TCS JNK 6o, and BI-78D3.
Performance Snapshot: JNK-1 Inhibition
The following table summarizes the reported inhibitory activities of known JNK inhibitors. The data for this compound is presented as hypothetical, pending experimental validation.
| Compound | Type | JNK-1 IC₅₀ | JNK-2 IC₅₀ | JNK-3 IC₅₀ | Notes |
| This compound | Pyrazole | Hypothetical | Hypothetical | Hypothetical | ATP-competitive, pyrazole scaffold |
| SP600125 | Anthrapyrazolone | 40 nM[1][2] | 40 nM[1][2] | 90 nM[1][2] | Reversible, ATP-competitive inhibitor.[1] |
| TCS JNK 6o | Aminopyridine | 45 nM[3] | 160 nM[3] | 52 nM (Kᵢ)[3] | ATP-competitive inhibitor.[4] |
| BI-78D3 | Triazolone | 280 nM[5][6] | - | - | Substrate competitive inhibitor.[5] |
Experimental Protocols
To empirically determine the inhibitory potential of this compound and enable a direct comparison with the inhibitors listed above, the following experimental protocols are recommended.
In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This assay measures the phosphorylation of a substrate peptide by JNK-1 in the presence of the test compound.
Materials:
-
Recombinant human JNK-1 enzyme
-
Fluorescently labeled substrate peptide (e.g., a fragment of c-Jun)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 0.5 mM DTT)
-
Test compound (this compound) and known inhibitors
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors in the kinase assay buffer.
-
In a 384-well plate, add the JNK-1 enzyme to each well.
-
Add the serially diluted compounds to the wells.
-
Incubate the enzyme and compounds for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the fluorescently labeled substrate peptide and ATP.
-
Monitor the change in fluorescence over time using a plate reader. The rate of increase in fluorescence is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of c-Jun Phosphorylation
This assay assesses the ability of the test compound to inhibit JNK-1 activity within a cellular context.
Materials:
-
Human cell line (e.g., HeLa or HEK293)
-
Cell culture medium and supplements
-
JNK activator (e.g., Anisomycin or UV radiation)
-
Test compound and known inhibitors
-
Lysis buffer
-
Antibodies: anti-phospho-c-Jun (Ser63) and anti-total-c-Jun
-
Western blotting reagents and equipment
Procedure:
-
Culture cells to an appropriate confluency in multi-well plates.
-
Pre-treat the cells with various concentrations of the test compound or known inhibitors for a specified duration.
-
Stimulate the cells with a JNK activator to induce c-Jun phosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Perform Western blotting using antibodies against phospho-c-Jun and total c-Jun.
-
Quantify the band intensities to determine the ratio of phosphorylated c-Jun to total c-Jun.
-
Calculate the percentage of inhibition of c-Jun phosphorylation for each compound concentration and determine the cellular IC₅₀.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JNK signaling pathway and a typical experimental workflow for evaluating a novel inhibitor.
References
Comparative In Vivo Efficacy of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one (NP-172) Versus Standard-of-Care for Chagas Disease
For Research Use Only. Not for diagnostic or therapeutic procedures.
This guide provides a comparative analysis of the in vivo efficacy of the investigational compound 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one (designated as NP-172 for this guide) against the current standard-of-care treatments for Chagas disease, benznidazole and nifurtimox. Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, affects millions of people, and the development of new, more effective, and safer drugs is a global health priority.[1] This document is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound (NP-172) is an investigational compound. The efficacy and safety data presented for NP-172 are hypothetical and for comparative illustration purposes only. The data for benznidazole and nifurtimox are based on published experimental findings.
Mechanism of Action
The current treatments for Chagas disease, benznidazole and nifurtimox, are both prodrugs that require activation by a parasite-specific nitroreductase (NTR).[1][2] This activation leads to the generation of reactive metabolites that are toxic to the parasite.
-
Benznidazole: This 2-nitroimidazole is activated by a type I nitroreductase (TcNTR) in T. cruzi.[1][3] The reduction of its nitro group generates reactive nitro radical anions and other electrophilic metabolites.[4][5] These metabolites can cause extensive damage to the parasite's DNA, proteins, and lipids, leading to cell cycle arrest and apoptosis.[3][4]
-
Nifurtimox: This 5-nitrofuran is also activated by TcNTR.[2] Its activation produces nitro anion radicals that react with molecular oxygen to create superoxide radicals and other reactive oxygen species (ROS).[6] This induces significant oxidative stress, which is lethal to the parasite due to its limited antioxidant defenses.[6][7] The activation of nifurtimox also leads to the formation of a toxic unsaturated open-chain nitrile metabolite.[8]
-
NP-172 (Hypothetical): As a nitro-pyrazole derivative, NP-172 is hypothesized to act as a substrate for the parasite's type I nitroreductase. Similar to the standard-of-care drugs, its activation is expected to generate cytotoxic metabolites that induce DNA damage and/or oxidative stress within the parasite, leading to its death. The pyrazole scaffold may influence the compound's stability, bioavailability, and interaction with the active site of TcNTR.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Benznidazole treatment leads to DNA damage in Trypanosoma cruzi and the persistence of rare widely dispersed non-replicative amastigotes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Benznidazole? [synapse.patsnap.com]
- 5. Benznidazole | C12H12N4O3 | CID 31593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nifurtimox - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Nifurtimox? [synapse.patsnap.com]
- 8. Nifurtimox Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of In Vitro Data: A Comparative Guide to the Reproducibility of Pyrazole-Based Compounds
For researchers, scientists, and drug development professionals, the reproducibility of in vitro findings is a cornerstone of reliable and translatable research. This guide delves into the in vitro reproducibility of pyrazole-based compounds, a prevalent scaffold in modern drug discovery. By presenting a comparative analysis of published data for prominent pyrazole-containing drugs, alongside detailed experimental protocols and signaling pathway visualizations, this guide aims to provide a valuable resource for critically evaluating and designing robust in vitro studies.
The pyrazole motif is a key pharmacophore found in numerous FDA-approved drugs, spanning a wide range of therapeutic areas from oncology to anti-inflammatory agents. The journey of these compounds from laboratory benches to clinical applications is paved with extensive in vitro testing. However, the inherent variability in experimental conditions can lead to discrepancies in reported findings, posing a significant challenge to the scientific community. This guide seeks to illuminate these challenges and provide a framework for enhancing the consistency of in vitro data.
Comparative Analysis of In Vitro Antiproliferative Activity
To assess the reproducibility of in vitro findings for pyrazole-based compounds, we have compiled and compared the half-maximal inhibitory concentration (IC50) values of several well-established drugs across various cancer cell lines as reported in independent studies. The following tables summarize the IC50 values for Celecoxib, Crizotinib, Ruxolitinib, and Futibatinib, showcasing the range of reported potencies and highlighting the importance of considering experimental context when interpreting such data.
Table 1: Reported IC50 Values for Celecoxib in Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 37.2 | [1] |
| HCT116 | Colon Cancer | Varies | [1] |
| HepG2 | Liver Cancer | Varies | [1] |
| MCF-7 | Breast Cancer | Varies | [1][2] |
| U251 | Glioblastoma | 11.7 | [1] |
| A2058 | Melanoma | 63 ± 4 | [3] |
| SAN | Melanoma | 45 ± 4 | [3] |
| Various Hematopoietic & Epithelial | Various | 35-65 | [4] |
Table 2: Reported IC50 Values for Crizotinib in Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 5.16 | [2] |
| MCF-7 | Breast Cancer | 1.5 | [2] |
| SK-BR-3 | Breast Cancer | 3.85 | [2] |
| MKN45, HSC58, 58As1, 58As9, SNU5, Hs746T | Gastric Cancer (MET amplified) | < 0.2 | [5] |
Table 3: Reported IC50 Values for Ruxolitinib
| Assay/Cell Line | Target/Context | Reported IC50 (nM) | Reference |
| Kinase Assay | Jak1 | 2.7 | [6] |
| Kinase Assay | Jak2 | 4.5 | [6] |
| Kinase Assay | Jak3 | 322 | [6] |
| Ba/F3 (Jak2V617F+) | Cell Proliferation | 127 | [6] |
| IL-6 Signaling | Cellular Assay | 281 | [6] |
| Various Hematological Cell Lines (24h) | Cell Viability | 12,000 - 20,000 | [7] |
| Various Hematological Cell Lines (48h) | Cell Viability | 1,000 - 5,000 | [7] |
| K-562 (72h) | Cell Viability | ~94,070 | [8] |
Table 4: Reported IC50 Values for Futibatinib
| Target/Cell Line | Context | Reported IC50 (nM) | Reference |
| FGFR1 | Kinase Assay | 1.8 ± 0.4 | [9] |
| FGFR2 | Kinase Assay | 1.4 ± 0.3 | [9] |
| FGFR3 | Kinase Assay | 1.6 ± 0.1 | [9] |
| FGFR4 | Kinase Assay | 3.7 ± 0.4 | [9] |
| FGFR-deregulated tumor cell lines | Cell Growth Inhibition | ~1 - 50 | [9] |
| SNU-16 (FGFR2-amplified) | Cell Proliferation | Varies (nM to µM range) | [10] |
Experimental Protocols
To facilitate the replication and comparison of in vitro studies, detailed experimental protocols are essential. Below are standardized methodologies for common assays used to evaluate the biological activity of pyrazole-based compounds.
Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)
This protocol outlines a general procedure for determining the effect of a compound on cell viability using tetrazolium salt-based assays like MTT or MTS.[11][12][13][14][15]
1. Cell Seeding:
-
Culture cells in appropriate medium and seed them in 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells/well).
-
Incubate the plates for 6 to 24 hours to allow for cell attachment and recovery.
2. Compound Treatment:
-
Prepare serial dilutions of the pyrazole-based compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated control wells.
3. Incubation:
-
Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
4. Addition of Tetrazolium Salt:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1 to 4 hours at 37°C until a purple formazan precipitate is visible.[11][14][15]
-
For MTS Assay: Add 20 µL of MTS solution (containing an electron coupling reagent like PES) to each well and incubate for 1 to 4 hours at 37°C.[11][13]
5. Solubilization and Absorbance Reading:
-
For MTT Assay: Add 100 µL of a solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11][14] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
For MTS Assay: The formazan product is soluble in the culture medium.
-
Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[11][12][13][14][15]
6. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits or enhances the polymerization of tubulin into microtubules.[16][17][18][19][20]
1. Reagent Preparation:
-
Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) on ice.
-
Prepare a GTP stock solution (e.g., 200 mM).
-
Prepare test compounds at various concentrations. Paclitaxel (a polymerization enhancer) and nocodazole (a polymerization inhibitor) are typically used as controls.[16][19]
2. Assay Procedure:
-
Pre-warm a 96-well plate to 37°C.
-
In each well, add the test compound or control solution.
-
To initiate the reaction, add the tubulin solution containing GTP to each well. The final reaction mixture may also contain a fluorescence reporter that binds to polymerized microtubules.[17]
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
3. Data Acquisition and Analysis:
-
Measure the change in absorbance (at 340 nm for turbidity-based assays) or fluorescence intensity over time in kinetic mode.[16][17]
-
Plot the absorbance or fluorescence as a function of time to generate polymerization curves.
-
The effect of the compound is determined by comparing the polymerization rate and the maximum polymer mass to the vehicle control.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action of pyrazole-based compounds and the experimental processes used to study them, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the in vitro cytotoxicity of a compound.
Caption: The MAPK signaling cascade and potential points of inhibition.
Conclusion
The reproducibility of in vitro findings for pyrazole-based compounds, as with any class of biologically active molecules, is influenced by a multitude of factors. The presented data for well-known drugs demonstrates that while a general potency range can be established, specific IC50 values can vary between studies. This underscores the critical need for detailed and standardized experimental reporting. By providing clear protocols and visual representations of the underlying biological pathways, this guide aims to equip researchers with the tools to design more robust experiments and to critically evaluate the vast body of in vitro literature, ultimately fostering greater confidence and efficiency in the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib exhibits the greatest potency amongst cyclooxygenase (COX) inhibitors for growth inhibition of COX-2-negative hematopoietic and epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
- 7. Ruxolitinib combined with vorinostat suppresses tumor growth and alters metabolic phenotype in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. atcc.org [atcc.org]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. benchchem.com [benchchem.com]
- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
Spectroscopic comparison of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one with its precursors
For researchers, scientists, and professionals in drug development, this guide offers a comparative spectroscopic analysis of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one alongside its precursors, 4-nitropyrazole and chloroacetone. This document provides a detailed look at their structural and electronic properties through experimental and predicted spectroscopic data, alongside a comprehensive experimental protocol for the synthesis of the target compound.
The synthesis of this compound involves the N-alkylation of 4-nitropyrazole with chloroacetone. This reaction is a fundamental step in the functionalization of pyrazole rings, a common scaffold in many biologically active compounds. Understanding the spectroscopic changes from precursors to the final product is crucial for reaction monitoring, characterization, and quality control.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Predicted for Product)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 4-Nitropyrazole | 8.26 (d, 1H), 6.76 (d, 1H) [in DMSO-d₆] |
| Chloroacetone | 4.30 (s, 2H), 2.35 (s, 3H) [in CDCl₃] |
| This compound (Predicted) | ~8.5 (s, 1H, pyrazole H-5), ~8.0 (s, 1H, pyrazole H-3), ~5.0 (s, 2H, CH₂), ~2.2 (s, 3H, CH₃) [in CDCl₃] |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for Product)
| Compound | Chemical Shift (δ, ppm) |
| 4-Nitropyrazole | No readily available experimental data found. |
| Chloroacetone | 200.3 (C=O), 48.9 (CH₂Cl), 27.1 (CH₃) [in CDCl₃][1] |
| This compound (Predicted) | ~205 (C=O), ~140 (pyrazole C-4), ~135 (pyrazole C-5), ~120 (pyrazole C-3), ~55 (CH₂), ~28 (CH₃) [in CDCl₃] |
Table 3: IR Spectroscopic Data (Predicted for Product)
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 4-Nitropyrazole | 3186 (N-H stretch), 1526 & 1353 (NO₂ stretch) |
| Chloroacetone | ~1725 (C=O stretch), ~720 (C-Cl stretch) |
| This compound (Predicted) | ~1730 (C=O stretch), ~1530 & ~1350 (NO₂ stretch), No N-H stretch |
Table 4: Mass Spectrometry Data (Predicted for Product)
| Compound | Predicted m/z of Molecular Ion [M]⁺ |
| 4-Nitropyrazole | 113.02 |
| Chloroacetone | 92.00 |
| This compound (Predicted) | 169.05 |
Synthetic Pathway and Experimental Workflow
The synthesis of this compound from its precursors can be visualized as a direct N-alkylation reaction. The experimental workflow for synthesis and subsequent spectroscopic analysis is outlined below.
Caption: Synthetic and analytical workflow for this compound.
Experimental Protocols
Synthesis of this compound:
This protocol is a general procedure for the N-alkylation of nitropyrazoles and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitropyrazole (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add chloroacetone (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (the specific temperature will depend on the solvent used) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Spectroscopic Characterization:
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum should be obtained.
-
-
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid product with dry KBr or analyze directly using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the product in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight.
-
Logical Relationship of Spectroscopic Changes
The transformation from precursors to the final product induces specific changes in the spectroscopic signatures, which can be logically correlated to the structural modifications.
Caption: Correlation of structural and spectroscopic changes during synthesis.
This guide provides a foundational understanding of the spectroscopic properties of this compound in comparison to its precursors. The provided experimental protocol offers a starting point for its synthesis and characterization, which is essential for its application in further research and development.
References
Correlating In Vitro and In Vivo Data for Novel Pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. This guide provides a comparative analysis of novel pyrazole derivatives, focusing on the correlation between their in vitro and in vivo performance as anti-inflammatory and anticancer agents. The data presented herein is compiled from recent preclinical studies to aid researchers in navigating the development of this promising class of compounds.
I. Comparative Analysis of Anti-Inflammatory Pyrazole Derivatives
Several novel pyrazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. A strong correlation between in vitro COX-2 inhibition and in vivo efficacy in animal models of inflammation is a key indicator of therapeutic potential.
Table 1: In Vitro and In Vivo Performance of Anti-Inflammatory Pyrazole Derivatives
| Compound ID | Target | In Vitro Potency (IC50) | In Vivo Model | In Vivo Efficacy (% Inhibition of Edema) | Reference Compound | Reference In Vitro IC50 | Reference In Vivo Efficacy |
| Novel Pyrazole 1 | COX-2 | 0.52 µM | Carrageenan-induced rat paw edema | 64.28% | Celecoxib | 0.04 µM[1] | 57.14% |
| Novel Pyrazole 2 | COX-2 | 1.79 µM | Carrageenan-induced rat paw edema | Not Reported | Celecoxib | 0.04 µM[1] | Not Reported |
| Novel Pyrazole 3 | COX-2 | 2.35 µM | Carrageenan-induced rat paw edema | Not Reported | Celecoxib | 0.04 µM[1] | Not Reported |
Note: Data for Novel Pyrazole Derivatives is synthesized from multiple sources for illustrative comparison.
II. Comparative Analysis of Anticancer Pyrazole Derivatives
The anticancer activity of novel pyrazole derivatives is often attributed to their ability to inhibit various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and survival. The correlation between in vitro cytotoxicity against cancer cell lines and in vivo tumor growth inhibition in xenograft models is a critical step in their preclinical evaluation.
Table 2: In Vitro and In Vivo Performance of Anticancer Pyrazole Derivatives
| Compound ID | Target | Cell Line | In Vitro Cytotoxicity (IC50) | In Vivo Model | In Vivo Efficacy | Reference Compound | Reference In Vitro IC50 | Reference In Vivo Efficacy |
| Novel Pyrazole 4 | EGFR | MCF-7 (Breast) | 0.30 µM | Not Reported | Not Reported | Doxorubicin | ~1.1-2.5 µM[2][3] | Not Reported |
| Novel Pyrazole 5 | Tubulin | B16-F10 (Melanoma) | 0.44 µM | B16-F10 Xenograft | Tumor growth suppression | Not Applicable | Not Applicable | Not Applicable |
| Novel Pyrazole 6 | Mdm2/4-p53 | HCT 116 (Colon) | 18.3 µM | HCT 116 Xenograft | No significant effect | Not Applicable | Not Applicable | Not Applicable |
Note: Data for Novel Pyrazole Derivatives is synthesized from multiple sources for illustrative comparison.
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
A. In Vitro Assays
1. MTT Cytotoxicity Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivatives and a vehicle control for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and serial dilutions of the test compounds.
-
Reaction Initiation: In a 96-well plate, combine the enzyme, a fluorometric probe, and the test compound. Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to COX activity.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to a control and determine the IC50 values for both COX-1 and COX-2.[5]
3. EGFR Autophosphorylation ELISA
This assay quantifies the inhibition of Epidermal Growth Factor Receptor (EGFR) autophosphorylation.
-
Cell Culture and Treatment: Seed cells (e.g., A431) in a 96-well plate and treat with test compounds before stimulating with EGF.
-
Fixing and Permeabilization: Fix the cells with a fixing solution and then permeabilize them.
-
Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated EGFR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Add a TMB substrate to develop a colorimetric signal, which is then stopped with a stop solution.
-
Absorbance Reading: Measure the absorbance at 450 nm. The intensity of the color is proportional to the level of EGFR phosphorylation.
B. In Vivo Models
1. Carrageenan-Induced Rat Paw Edema
This is a standard acute inflammatory model.
-
Animal Acclimatization: Acclimate male Wistar rats for one week before the experiment.
-
Compound Administration: Administer the test pyrazole derivatives or a reference drug (e.g., Celecoxib) orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[6][7]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[8]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.
2. Human Tumor Xenograft Model in Mice
This model is used to evaluate the in vivo anticancer efficacy of compounds.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[9]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[10]
-
Tumor Growth and Treatment: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups and administer the test compound and vehicle control according to a predetermined schedule.[11]
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[11]
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.
IV. Visualizing Pathways and Workflows
Signaling Pathways and Experimental Workflows
References
- 1. apexbt.com [apexbt.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. jrmds.in [jrmds.in]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one, catering to researchers, scientists, and drug development professionals. The following procedures are based on established best practices for the disposal of hazardous research chemicals and information derived from structurally similar compounds.
Hazard and Safety Summary
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is necessary, treating it as a hazardous substance. The hazard profile is inferred from related nitro-pyrazole compounds.
| Hazard Category | Description | Recommended Safety Precautions |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2] If swallowed, rinse mouth and call a poison center or doctor.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][4] | Wear protective gloves and clothing.[1] If on skin, wash with plenty of soap and water.[2][4] Take off contaminated clothing and wash it before reuse.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][4] | Wear eye and face protection.[1] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][4] |
| Respiratory Irritation | May cause respiratory irritation.[1][4] | Avoid breathing dust.[4] Use only outdoors or in a well-ventilated area.[1] If inhaled, remove person to fresh air and keep comfortable for breathing.[4] |
| Environmental Hazard | Discharge into the environment must be avoided. | Prevent spillage from entering drains or water courses.[4] |
Detailed Disposal Protocol
The following step-by-step protocol outlines the procedure for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling any waste, ensure you are wearing appropriate PPE:
-
Chemical-resistant nitrile gloves.
-
Safety goggles or a face shield.
-
A laboratory coat.
-
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Have spill control materials readily available.
2. Waste Segregation and Collection:
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Solid Waste:
-
Collect all contaminated disposable materials, such as gloves, weighing papers, and pipette tips, in a designated, leak-proof solid waste container.[5]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, chemically compatible, and leak-proof container with a secure, tight-fitting lid.[6]
-
The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including the full name "this compound" and any solvents.
-
-
Empty Containers:
3. Spill Management:
-
In case of a spill, evacuate the immediate area if necessary.[5]
-
For small spills, use an absorbent material to clean up the substance.
-
Avoid generating dust.[4] If the material is a solid, you can carefully sweep it up or vacuum it with an explosion-proof vacuum cleaner.[4]
-
Place all contaminated cleanup materials into a sealed, labeled container for hazardous waste disposal.[4]
-
Wash the spill area with soap and water.[4]
-
Report all spills to your laboratory supervisor and EHS department.[5]
4. Storage and Disposal:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[4]
-
Arrange for the disposal of the hazardous waste through your institution's EHS department.[5] All waste must be disposed of at an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one
Essential Safety and Handling Guide for 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. The information is synthesized from safety data for structurally similar nitroaromatic and pyrazole compounds, providing a robust framework for safe laboratory practices in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific SDS for this compound is not available, compounds with similar structures (nitro-substituted pyrazoles) are classified as hazardous substances. They are often irritants to the skin, eyes, and respiratory system, and may be harmful if ingested, inhaled, or absorbed through the skin.[1][2][3] A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection.[1] Always inspect gloves for integrity before each use and change them immediately upon contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[1] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
Preparation and Engineering Controls:
-
Work Area: All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[1]
-
Material Preparation: Before starting, ensure all necessary equipment and reagents are within the fume hood to avoid unnecessary movement in and out of the controlled area.
Experimental Procedures:
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to contain any dust. Use anti-static weighing paper or a contained weighing system if available.
-
During the Experiment:
-
Storage:
Spill Management Protocol:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.[1]
-
Ventilate: Ensure the area is well-ventilated; use the fume hood if the spill is contained within it.[1]
-
Don PPE: Put on the appropriate PPE, including respiratory protection.[1]
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[1]
Disposal Plan
Organic nitro compounds should be treated as hazardous waste.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container for hazardous waste. |
| Contaminated Materials | Any materials (e.g., gloves, weighing paper, pipette tips) that come into contact with the compound should be disposed of in the designated solid hazardous waste container. |
| Liquid Waste (if in solution) | Dispose of in a designated "Organic Liquid" waste container.[5] Halogenated and non-halogenated organic waste should be segregated. |
| General Guidance | Do not pour organic waste down the drain.[5] All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance. |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
